9-cis Retinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIPGXGPPPQFEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859073 | |
| Record name | (13cis)-Retinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34218-73-0 | |
| Record name | cis-Retinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34218-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retinol, cis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and Characterization of 9-cis-Retinol: A Technical Overview
An in-depth guide for researchers and drug development professionals on the pivotal discovery, experimental validation, and signaling pathways of 9-cis-retinol (B22316) and its active metabolite, 9-cis-retinoic acid.
This technical guide delves into the seminal research surrounding the discovery and characterization of 9-cis-retinol and its biologically active form, 9-cis-retinoic acid. We will explore the historical context of its identification, the key experimental methodologies that enabled its discovery, a compilation of crucial quantitative data, and a visualization of its complex signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the multifaceted roles of retinoids in cellular processes.
A Landmark Discovery in Retinoid Biology
Though synthesized and characterized in the 1950s, 9-cis-retinoic acid remained a relatively obscure retinoid isomer until 1992.[1] In that year, two independent research groups, led by Heyman and Levin respectively, published groundbreaking studies that identified 9-cis-retinoic acid as a high-affinity ligand for the Retinoid X Receptor (RXR).[2][3] This was a pivotal moment in endocrinology and developmental biology, as it was previously believed that all-trans-retinoic acid was the sole active metabolite of vitamin A. The discovery of a second, distinct signaling pathway for a retinoid isomer opened up new avenues of research into the intricate mechanisms of gene regulation by vitamin A.[4]
The physiological effects of retinoids are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[5] While all-trans-retinoic acid binds with high affinity to RARs, it does not bind to RXRs. The identification of 9-cis-retinoic acid as a specific, high-affinity ligand for RXRs provided a crucial missing piece of the puzzle, explaining how RXRs could be activated. It was soon established that 9-cis-retinoic acid can also activate RARs, making it a unique pan-agonist for both receptor families.
Subsequent research has demonstrated the presence of 9-cis-retinoic acid in various tissues, including the liver, kidney, and pancreas, confirming its status as an endogenous signaling molecule. While its concentration in plasma is generally low, it can be significantly increased through dietary intake of foods rich in vitamin A, such as liver.
Quantitative Data Summary
The following tables summarize key quantitative data related to the concentration, binding affinities, and activity of 9-cis-retinoids.
Table 1: Physiological Concentrations of 9-cis-Retinoic Acid
| Sample Type | Condition | Concentration |
| Human Plasma | Fasting | < 1 nmol/L |
| Human Plasma | 4 hours after consuming 140g turkey liver | 9 nmol/L |
| Mouse Kidney | - | 100 pmol/g |
| Mouse Liver | - | 13 pmol/g |
Data sourced from Arnhold et al., 1996 and Blaner & Olson, 1994.
Table 2: Binding Affinities of 9-cis-Retinoids to Cellular Retinol-Binding Proteins (CRBPI and CRBPII)
| Ligand | Protein | Apparent Dissociation Constant (K'd) |
| 9-cis-Retinol | CRBPI | 11 nM |
| 9-cis-Retinol | CRBPII | 68 nM |
| 9-cis-Retinal (B17824) | CRBPI | 8 nM |
| 9-cis-Retinal | CRBPII | 5 nM |
| 9-cis-Retinoic Acid | CRBPI | No significant binding |
| 9-cis-Retinoic Acid | CRBPII | No significant binding |
Data sourced from a study on the binding affinities of CRBPI and CRBPII.
Table 3: Relative Potency of 9-cis-Retinoic Acid
| Assay | Comparison | Relative Potency |
| Transfection Assays (RXR-mediated) | Compared to all-trans-retinoic acid | Up to 40-fold more potent |
Data sourced from Heyman et al., 1992.
Key Experimental Protocols
The discovery and characterization of 9-cis-retinoic acid were made possible by a combination of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.
Identification and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC has been a cornerstone technique for the separation and quantification of retinoid isomers.
Protocol for Reversed-Phase HPLC Analysis of Retinoids:
-
Sample Preparation: Plasma or tissue homogenates are acidified to a pH of 3-4 and extracted multiple times with an organic solvent mixture (e.g., chloroform (B151607) and methanol). To prevent oxidation, an antioxidant like butylated hydroxytoluene (BHT) is added. The combined organic extracts are dried under nitrogen or argon gas, away from direct light to prevent isomerization.
-
Chromatographic System:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic mobile phase, for instance, consisting of 85% methanol (B129727) and 15% 0.01 M sodium acetate (B1210297) buffer (pH 5.2), can be employed.
-
Flow Rate: A typical flow rate is 1.5 mL/min.
-
-
Detection:
-
A UV detector is used, with the wavelength monitored at 343 nm for the initial elution phase and then shifted to 400 nm for later eluting compounds.
-
For enhanced sensitivity, a fluorescence detector can be coupled to the system, with an excitation wavelength of 348 nm and an emission wavelength of 470 nm.
-
-
Elution Profile: In most reversed-phase systems, 9-cis-retinoic acid elutes between 13-cis-retinoic acid and all-trans-retinoic acid.
Nuclear Receptor-Dependent Ligand Trapping Assay
This innovative technique was instrumental in the initial identification of 9-cis-retinoic acid as the RXR ligand.
Experimental Workflow:
-
Cell Culture and Transfection: COS-1 cells are cultured and then transfected with an expression vector for the retinoid X receptor (RXRα).
-
Metabolic Labeling: The transfected cells are incubated with [³H]all-trans-retinoic acid. The hypothesis is that the cells will metabolize the all-trans-RA into the actual RXR ligand.
-
Ligand Extraction: After incubation, the cells are harvested, and the nuclei are isolated. The radiolabeled ligands bound to the nuclear receptors are then extracted.
-
HPLC Analysis: The extracted radiolabeled ligands are analyzed by reversed-phase HPLC to separate the different retinoid isomers.
-
Identification: The HPLC fractions are collected, and the radioactivity is measured. A peak co-eluting with a synthetic 9-cis-retinoic acid standard is identified as the putative RXR ligand.
Ligand Binding Assays
To determine the binding affinity of 9-cis-retinoic acid to RXR, competitive binding assays are performed.
Protocol:
-
Receptor Preparation: Recombinant RXR protein is expressed and purified.
-
Radioligand: A radiolabeled form of 9-cis-retinoic acid (e.g., [³H]9-cis-retinoic acid) is used.
-
Competition: A constant amount of the radiolabeled 9-cis-retinoic acid is incubated with the purified RXR in the presence of increasing concentrations of unlabeled ("cold") 9-cis-retinoic acid or other potential ligands.
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Separation: The receptor-bound radioligand is separated from the free radioligand. This can be achieved using methods like gel filtration or filter binding assays.
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Quantification and Analysis: The amount of bound radioactivity is measured. The data is then used to calculate the dissociation constant (Kd), which is a measure of the affinity of the ligand for the receptor.
Signaling Pathways and Molecular Mechanisms
The discovery of 9-cis-retinoic acid revealed a new layer of complexity in retinoid signaling. It can activate gene transcription through both RAR- and RXR-mediated pathways.
Biosynthesis of 9-cis-Retinoic Acid
The precise in vivo pathway for the biosynthesis of 9-cis-retinoic acid is still an area of active research. One proposed pathway involves the isomerization of all-trans-retinol to 9-cis-retinol, which is then oxidized to 9-cis-retinal and subsequently to 9-cis-retinoic acid. The identification of a 9-cis-retinol dehydrogenase supports this model.
Proposed biosynthetic pathway for 9-cis-retinoic acid.
Nuclear Receptor Activation
Once synthesized, 9-cis-retinoic acid diffuses into the nucleus and binds to its cognate receptors, RARs and RXRs. RXRs are unique in that they can form homodimers (RXR/RXR) or heterodimers with a variety of other nuclear receptors, including RARs, the vitamin D receptor (VDR), the thyroid hormone receptor (TR), and peroxisome proliferator-activated receptors (PPARs).
The binding of 9-cis-retinoic acid to RXR induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This receptor-coactivator complex then binds to specific DNA sequences known as retinoid X response elements (RXREs) in the promoter regions of target genes, ultimately leading to the activation of gene transcription.
Simplified signaling pathway of 9-cis-retinoic acid via RXR homodimers.
Modulation of RXR Oligomeric State
Interestingly, studies have shown that in its unbound (apo) state, RXR can exist as a tetramer. The binding of 9-cis-retinoic acid leads to the rapid dissociation of these tetramers into dimers, which are the transcriptionally active form. This suggests that the oligomeric state of RXR is a key regulatory feature in the signaling pathway.
Modulation of RXR oligomeric state by 9-cis-retinoic acid.
Conclusion
The discovery of 9-cis-retinoic acid as a high-affinity ligand for RXR fundamentally changed our understanding of retinoid signaling. It unveiled a second major pathway through which vitamin A exerts its diverse biological effects. The experimental methodologies developed to identify and characterize this novel hormone have become standard tools in the field of nuclear receptor research. For drug development professionals, the unique ability of 9-cis-retinoic acid to activate both RARs and RXRs, and the role of RXR as a "master regulator" through its heterodimerization with other nuclear receptors, present exciting opportunities for the development of novel therapeutics targeting a wide range of diseases, from cancer to metabolic disorders. A thorough understanding of the technical details of its discovery and mechanism of action is essential for harnessing the full therapeutic potential of this fascinating molecule.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of 9-cis retinoic acid: a hormone that binds the retinoid-X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Endogenous Synthesis of 9-cis-Retinol in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the endogenous synthesis of 9-cis-retinol (B22316) and its biologically active metabolite, 9-cis-retinoic acid, in mammals. 9-cis-retinoic acid is a high-affinity ligand for the retinoid X receptor (RXR), a critical nuclear receptor that forms heterodimers with numerous other nuclear receptors, thereby regulating a wide array of physiological processes.[1][2][3] Understanding the biosynthesis of its ligand is therefore of paramount importance for research in developmental biology, metabolic diseases, and oncology. This document details the proposed metabolic pathways, key enzymatic players, quantitative data on retinoid levels, and detailed experimental protocols for their analysis.
Introduction
Vitamin A and its derivatives, collectively known as retinoids, are essential for a multitude of biological functions, including vision, embryonic development, cellular differentiation, and immune function.[2] The biological activities of retinoids are mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[2] While all-trans-retinoic acid (atRA) is the primary ligand for RARs, 9-cis-retinoic acid (9cRA) is the only known endogenous ligand for RXRs with high affinity. The synthesis of 9-cis-retinol is the initial and rate-limiting step in the production of 9cRA. This guide elucidates the current understanding of the pathways and enzymes responsible for the endogenous production of 9-cis-retinol in mammalian systems.
Biosynthetic Pathways of 9-cis-Retinol
The endogenous synthesis of 9-cis-retinol in mammals is thought to occur through two primary pathways: the isomerization of all-trans-retinol and the cleavage of dietary 9-cis-β-carotene. The exact contribution of each pathway to the overall 9-cis-retinol pool is still an area of active investigation.
Isomerization of all-trans-Retinol
The prevailing hypothesis suggests that 9-cis-retinol is primarily synthesized through the enzymatic isomerization of all-trans-retinol. This pathway is analogous to the well-characterized synthesis of 11-cis-retinol (B117599) in the visual cycle. The key steps are:
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Isomerization: All-trans-retinol is isomerized to 9-cis-retinol. The precise enzyme responsible for this step in most tissues has not been definitively identified, but it is postulated to be an isomerase.
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Oxidation: 9-cis-retinol is then oxidized to 9-cis-retinal (B17824) by a stereospecific 9-cis-retinol dehydrogenase (RDH).
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Further Oxidation: Finally, 9-cis-retinal is irreversibly oxidized to 9-cis-retinoic acid by retinal dehydrogenases (RALDHs).
Cleavage of Dietary 9-cis-β-Carotene
Dietary carotenoids, particularly β-carotene, serve as a significant source of vitamin A. 9-cis-β-carotene, which is found in various fruits and vegetables, can be cleaved to yield 9-cis-retinal.
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Cleavage: Intestinal enzymes, such as β-carotene 15,15'-monooxygenase 1 (BCMO1), can cleave 9-cis-β-carotene to produce one molecule of 9-cis-retinal and one molecule of all-trans-retinal.
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Reduction: The resulting 9-cis-retinal can then be reduced to 9-cis-retinol by retinol (B82714) dehydrogenases.
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Oxidation: Alternatively, 9-cis-retinal can be directly oxidized to 9-cis-retinoic acid.
Key Enzymes in 9-cis-Retinol Metabolism
Several enzymes play crucial roles in the synthesis and metabolism of 9-cis-retinol and its derivatives. These enzymes belong to the short-chain dehydrogenase/reductase (SDR) and aldehyde dehydrogenase (ALDH) superfamilies.
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9-cis-Retinol Dehydrogenase (RDH4/cRDH): This enzyme, a member of the SDR family, exhibits specificity for cis-retinoids and catalyzes the oxidation of 9-cis-retinol to 9-cis-retinal.
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Retinal Dehydrogenases (RALDHs): This family of enzymes is responsible for the irreversible oxidation of retinal isomers to their corresponding retinoic acids.
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β-carotene 15,15'-monooxygenase 1 (BCMO1): Located in the intestine and other tissues, BCMO1 cleaves β-carotene, including the 9-cis isomer, to produce retinal.
Quantitative Data
The endogenous concentrations of 9-cis-retinol and its metabolites are tightly regulated and vary across different tissues. The following tables summarize the available quantitative data.
Table 1: Tissue Concentrations of 9-cis-Retinoic Acid in Mammals
| Tissue | Species | Concentration (pmol/g or pmol/ml) | Reference |
| Kidney | Mouse | 100 | |
| Liver | Mouse | 13 | |
| Plasma (fasting) | Human | < 1 nmol/L | |
| CNS | Lymnaea | 380 nM | |
| Hemolymph | Lymnaea | 120 nM |
Table 2: Kinetic Parameters of Enzymes in Retinoid Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Species | Reference |
| Retinal Dehydrogenase (ALDH1A1) | all-trans-Retinal | ~0.1 | - | - | |
| Retinal Dehydrogenase (ALDH1A2) | all-trans-Retinal | ~0.05 | - | - |
Note: Comprehensive kinetic data for 9-cis-retinol specific enzymes are limited in the literature.
Experimental Protocols
Accurate measurement of retinoid isomers and enzymatic activities is crucial for studying 9-cis-retinol metabolism. Below are detailed methodologies for key experiments.
Quantification of Retinoid Isomers by HPLC
Objective: To separate and quantify different isomers of retinol, retinal, and retinoic acid from biological samples.
Materials:
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HPLC system with a UV detector
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Normal-phase silica (B1680970) column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm)
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Mobile phase: n-hexane, 2-propanol, and glacial acetic acid in a specific ratio (e.g., 1000:4.3:0.675)
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Retinoid standards (all-trans, 9-cis, 13-cis isomers of retinol, retinal, and retinoic acid)
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Internal standard (e.g., retinyl acetate)
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Solvents for extraction (e.g., ethanol (B145695), hexane)
Procedure:
-
Sample Preparation:
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Homogenize tissue samples in a suitable buffer.
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For serum samples, perform a protein precipitation step.
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Add a known amount of internal standard to the homogenate or serum.
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-
Extraction:
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Perform a two-step liquid-liquid extraction using ethanol and hexane (B92381) to separate retinoids from the aqueous phase.
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Evaporate the organic phase to dryness under a stream of nitrogen, protected from light.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the mobile phase.
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Inject the sample onto the HPLC column.
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Run the HPLC with an isocratic or gradient elution at a constant flow rate (e.g., 1 ml/min).
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Detect the retinoid isomers by monitoring the UV absorbance at their specific maximum absorption wavelengths (e.g., 325 nm for retinol, 350 nm for retinoic acid).
-
-
Quantification:
-
Identify the peaks based on the retention times of the pure standards.
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Quantify the amount of each isomer by comparing the peak area to a standard curve and normalizing to the internal standard.
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Retinol Dehydrogenase Activity Assay
Objective: To measure the enzymatic activity of retinol dehydrogenases in converting retinol to retinal.
Materials:
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Cell culture system (e.g., HEK293 cells) or tissue homogenates
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Expression vector for the retinol dehydrogenase of interest
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Substrate: all-trans-retinol or 9-cis-retinol
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Cofactor: NAD+
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Cell lysis buffer
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HPLC system for retinal quantification
Procedure:
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Enzyme Source Preparation:
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For cell-based assays, transfect cells with the expression vector for the RDH enzyme.
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For tissue-based assays, prepare microsomal or cytosolic fractions from tissue homogenates.
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Enzymatic Reaction:
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Incubate the enzyme source (transfected cells or tissue fraction) with the retinol substrate and NAD+ cofactor in a reaction buffer at 37°C for a defined period.
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Reaction Termination and Extraction:
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Stop the reaction by adding a solvent like ethanol or by placing on ice.
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Extract the retinoids using a suitable organic solvent (e.g., hexane).
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-
Quantification of Retinal:
-
Analyze the extracted sample by HPLC to quantify the amount of retinal produced.
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Enzyme activity is typically expressed as the amount of product formed per unit of time per amount of protein.
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Signaling Pathways and Experimental Workflows
The biological effects of 9-cis-retinol are mediated by its conversion to 9-cis-retinoic acid, which then activates nuclear receptors. The following diagrams illustrate the key pathways and a typical experimental workflow.
References
The Pivotal Role of 9-cis Retinol in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted biological role of 9-cis retinol (B82714) and its active metabolite, 9-cis-retinoic acid, in cellular signaling. Central to retinoid signaling, 9-cis-retinoic acid acts as a high-affinity ligand for two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[1][2][3][4][5] This interaction initiates a cascade of molecular events that regulate gene expression, thereby influencing a wide array of physiological processes, including development, cell differentiation, proliferation, and apoptosis. This document provides a comprehensive overview of the signaling pathways, quantitative data on receptor interactions, and detailed experimental protocols relevant to the study of 9-cis retinol and its derivatives.
The Metabolic Activation of this compound
This compound serves as a precursor to the biologically active 9-cis-retinoic acid. The metabolic conversion is a two-step enzymatic process. First, this compound is oxidized to 9-cis-retinal (B17824). This reaction is catalyzed by enzymes such as cis-retinol dehydrogenases (cRDH). Subsequently, 9-cis-retinal is further oxidized to 9-cis-retinoic acid. While the in vivo synthesis pathway of 9-cis-retinoic acid is still under investigation, evidence suggests that all-trans-retinol can be a source for 9-cis-retinol (B22316) and, consequently, 9-cis-retinoic acid.
Cellular Signaling Pathways
The biological effects of 9-cis-retinoic acid are primarily mediated through its interaction with RARs and RXRs, which function as ligand-dependent transcription factors. These receptors are modular proteins containing a DNA-binding domain and a ligand-binding domain.
Receptor Dimerization and Gene Regulation
Upon ligand binding, RARs and RXRs undergo conformational changes that facilitate their binding to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. These receptors can form various dimeric complexes:
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RXR Homodimers (RXR/RXR): In the presence of 9-cis-retinoic acid, RXRs can form homodimers that bind to specific RAREs and activate gene transcription.
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RAR-RXR Heterodimers (RAR/RXR): This is the major functional form for regulating retinoid-responsive genes. Both all-trans-retinoic acid and 9-cis-retinoic acid can activate RARs within these heterodimers. The binding of a ligand to the RAR subunit is often the primary trigger for the transcriptional activation of the heterodimer.
The binding of these receptor dimers to RAREs, along with the recruitment of co-activator or co-repressor proteins, ultimately modulates the transcription of target genes, leading to a cellular response.
Figure 1: Simplified signaling pathway of this compound.
Quantitative Data on Receptor Interactions
The affinity of 9-cis-retinoic acid for RXRs and RARs, as well as the effective concentrations required for transcriptional activation, are critical parameters in understanding its biological activity.
Table 1: Dissociation Constants (Kd) of 9-cis-Retinoic Acid for RXR and RAR Subtypes
| Receptor Subtype | Dissociation Constant (Kd) (nM) | Reference(s) |
| RXRα | 15.7 | |
| RXRβ | 18.3 | |
| RXRγ | 14.1 | |
| RARα | 0.2 - 0.7 | |
| RARβ | 0.2 - 0.7 | |
| RARγ | 0.2 - 0.7 |
Table 2: EC50 Values of 9-cis-Retinoic Acid for Transcriptional Activation
| Receptor | EC50 (nM) | Reference(s) |
| GAL4-RXR Chimeras | 3 - 20 | |
| GAL4-RAR Chimeras | 3 - 20 |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the biological role of this compound and its derivatives.
Nuclear Receptor Binding Assay
This assay is used to determine the binding affinity of a ligand (e.g., 9-cis-retinoic acid) to its receptor (RXR or RAR).
Principle: A radiolabeled ligand competes with an unlabeled test compound for binding to the receptor. The amount of radioactivity bound to the receptor is measured to determine the inhibitory concentration (IC50) of the test compound, from which the dissociation constant (Kd) can be calculated.
Methodology Outline:
-
Receptor Preparation: Prepare nucleosol fractions from cells transiently transfected with expression vectors for the desired receptor subtype (e.g., RXRα, RARα).
-
Binding Reaction: Incubate the receptor preparation with a constant concentration of radiolabeled 9-cis-retinoic acid (e.g., [³H]9-cis-RA) and varying concentrations of unlabeled 9-cis-retinoic acid or other competitor ligands.
-
Separation of Bound and Free Ligand: Separate the receptor-ligand complexes from the unbound ligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Kd can then be calculated using the Cheng-Prusoff equation.
Figure 2: Workflow for a nuclear receptor binding assay.
Reporter Gene Assay
This assay measures the ability of a ligand to activate a nuclear receptor and induce the transcription of a reporter gene.
Principle: Cells are co-transfected with an expression vector for the nuclear receptor of interest and a reporter plasmid containing a RARE upstream of a reporter gene (e.g., luciferase or β-galactosidase). Upon ligand binding and receptor activation, the reporter gene is transcribed, and its product can be quantified.
Methodology Outline:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, COS-1) and co-transfect with the receptor expression plasmid and the RARE-reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.
-
Ligand Treatment: Treat the transfected cells with various concentrations of the test ligand (e.g., 9-cis-retinoic acid).
-
Cell Lysis and Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: Normalize the reporter gene activity to the control plasmid activity. Plot the normalized activity against the ligand concentration to determine the EC50 value, which is the concentration of ligand that produces 50% of the maximal response.
Figure 3: Workflow for a reporter gene assay.
Analysis of Retinoids by HPLC-MS/MS
This method is used for the sensitive and specific quantification of retinoids, including 9-cis-retinol and 9-cis-retinoic acid, in biological samples.
Principle: High-performance liquid chromatography (HPLC) separates the different retinoid isomers based on their physicochemical properties. The separated compounds are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification based on their mass-to-charge ratio.
Methodology Outline:
-
Sample Preparation: Extract retinoids from the biological matrix (e.g., cells, tissues, plasma) using an organic solvent. Care must be taken to protect the light- and oxygen-sensitive retinoids from degradation.
-
HPLC Separation: Inject the extracted sample onto an appropriate HPLC column (e.g., a C18 reversed-phase column) and elute with a suitable mobile phase to separate the different retinoid isomers.
-
MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. The parent ion of the target retinoid is selected and fragmented, and a specific product ion is monitored for quantification (Selected Reaction Monitoring - SRM).
-
Quantification: A standard curve is generated using known concentrations of the retinoid of interest to quantify its amount in the sample.
Conclusion
This compound, through its conversion to 9-cis-retinoic acid, plays a critical role in cellular signaling by activating both RAR and RXR nuclear receptors. This activation, through the formation of homodimers and heterodimers, leads to the regulation of a vast network of target genes, thereby influencing fundamental cellular processes. The quantitative data on receptor binding and activation, coupled with robust experimental methodologies, provide a solid foundation for further research into the physiological and pathophysiological roles of 9-cis retinoids and for the development of novel therapeutic agents targeting these signaling pathways.
References
- 1. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis, occurrence, and function of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct binding determinants for 9-cis retinoic acid are located within AF-2 of retinoic acid receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
The Isomerization of All-trans-Retinol to 9-cis-Retinol: A Technical Guide to the Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The conversion of all-trans-retinol, the primary circulating form of vitamin A, into its various cis-isomers is a critical step in mediating a wide range of biological functions, from vision to gene regulation. Among these isomers, 9-cis-retinol (B22316) is of particular interest as the precursor to 9-cis-retinoic acid, the endogenous ligand for Retinoid X Receptors (RXRs). RXRs play a pivotal role in cellular signaling by forming heterodimers with numerous other nuclear receptors. Understanding the mechanism by which 9-cis-retinol is synthesized is therefore crucial for research in metabolic diseases, oncology, and developmental biology. This technical guide provides an in-depth exploration of the known and proposed mechanisms for the isomerization of all-trans-retinol to 9-cis-retinol, complete with experimental protocols and quantitative data.
Core Mechanisms of Isomerization
The formation of 9-cis-retinol from all-trans-retinol is a complex process that is not yet fully elucidated. Evidence points towards both enzymatic and non-enzymatic pathways. While a dedicated enzyme for this specific isomerization has not been definitively identified, several enzymatic activities and non-catalytic processes have been implicated.
Enzymatic Isomerization Pathways
Two primary enzymatic routes have been proposed for the generation of 9-cis-retinoids. The first involves the direct isomerization of an all-trans-retinoid, while the second relies on the cleavage of a carotenoid precursor.
While the retinal pigment epithelium (RPE) of the eye contains a well-characterized isomerase, RPE65, which converts all-trans-retinyl esters to 11-cis-retinol (B117599) for the visual cycle, a homologous enzyme for the specific production of 9-cis-retinol in other tissues has not yet been identified.[1][2] However, studies using liver cell homogenates have demonstrated the conversion of all-trans-retinol to 9-cis-retinal (B17824), suggesting the presence of an unknown isomerase.[3][4] This putative enzyme is thought to act on all-trans-retinol, which is then oxidized to 9-cis-retinal by a 9-cis-retinol dehydrogenase.[4] The identification of a 9-cis-retinol dehydrogenase (RDH4) in embryonic and adult tissues lends further support to a metabolic pathway originating from 9-cis-retinol.
The proposed enzymatic isomerization is thought to be facilitated by cellular retinol-binding proteins (CRBPs), which chaperone the hydrophobic retinol (B82714) molecule and may present it to the enzyme in the correct orientation. The binding affinities of CRBPI and CRBPII for 9-cis-retinol suggest that these proteins can effectively sequester the product and potentially influence the equilibrium of the reaction.
An alternative enzymatic route to 9-cis-retinoids is through the asymmetric cleavage of β-carotene. The enzyme β-carotene-9',10'-oxygenase (BCO2) can cleave 9-cis-β-carotene to yield one molecule of 9-cis-retinal and one molecule of all-trans-retinal. Given that 9-cis-β-carotene is present in various foods, this pathway represents a direct dietary source of 9-cis-retinoids. BCO2 is located in the inner mitochondrial membrane and has a broad substrate specificity.
Non-Enzymatic Isomerization
In addition to enzymatic catalysis, non-enzymatic mechanisms may contribute to the cellular pool of 9-cis-retinoids.
Studies using bovine liver microsomes have shown that all-trans-retinoic acid can be isomerized to 9-cis-retinoic acid in a process that appears to be mediated by thiol groups and is not saturable, suggesting a non-enzymatic, first-order reaction. While this has been demonstrated for retinoic acid, it is plausible that a similar thiol-dependent mechanism could contribute to the isomerization of retinol, although direct evidence for this is limited.
Retinoids are light-sensitive molecules that can undergo cis-trans isomerization upon exposure to light. While this is the basis of vision, non-specific photoisomerization can also occur. However, this process generally lacks the stereospecificity required for efficient and regulated biological signaling.
Signaling Pathways and Logical Relationships
The conversion of all-trans-retinol to 9-cis-retinol is the initial step in a pathway that leads to the activation of RXR-mediated gene transcription. The diagram below illustrates the key steps in this process.
Caption: Biosynthesis of 9-cis-retinol and the subsequent RXR signaling pathway.
Quantitative Data
The following tables summarize key quantitative data related to the binding and enzymatic conversion of retinoids. Direct kinetic data for a specific all-trans to 9-cis-retinol isomerase is not yet available in the literature.
Table 1: Binding Affinities of Cellular Retinoid-Binding Proteins for Retinol Isomers
| Protein | Ligand | Dissociation Constant (Kd) | Reference |
| CRBPI | all-trans-Retinol | ~3 nM | |
| CRBPI | 9-cis-Retinol | 11 nM | |
| CRBPII | all-trans-Retinol | ~11 nM | |
| CRBPII | 9-cis-Retinol | 68 nM |
Table 2: Kinetic Parameters of RPE65 Isomerase Activity (Visual Cycle)
| Substrate | Product | Initial Rate (pmol/min/mg protein) | Reference |
| all-trans-Retinyl Ester | 11-cis-Retinol | 2.9 |
Experimental Protocols
In Vitro Retinol Isomerization Assay in Liver Microsomes
This protocol is adapted from methodologies used to study retinoid metabolism in liver preparations.
Objective: To assess the conversion of all-trans-retinol to 9-cis-retinol in a microsomal fraction from liver tissue.
Materials:
-
Fresh or frozen liver tissue
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4)
-
Microsome isolation buffers (e.g., high-speed centrifugation buffers)
-
Reaction buffer (e.g., 100 mM MES, pH 6.0)
-
all-trans-retinol (substrate)
-
Bovine serum albumin (BSA)
-
ATP
-
Recombinant CRBP (optional, to potentially enhance product detection)
-
Methanol and Hexane (B92381) (for extraction)
-
HPLC system with a normal-phase silica (B1680970) column
Procedure:
-
Microsome Preparation:
-
Homogenize liver tissue in ice-cold homogenization buffer.
-
Perform differential centrifugation to isolate the microsomal fraction (typically a high-speed spin at 100,000 x g).
-
Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration.
-
-
Isomerization Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, BSA, ATP, and CRBP (if used).
-
Add a known amount of all-trans-retinol (e.g., dissolved in a small volume of ethanol (B145695) or DMF).
-
Initiate the reaction by adding the microsomal protein preparation.
-
Incubate at 37°C for a defined period (e.g., 1-2 hours) in the dark to prevent photoisomerization.
-
Prepare a control reaction with heat-inactivated microsomes.
-
-
Retinoid Extraction:
-
Stop the reaction by adding an equal volume of methanol.
-
Add two volumes of hexane, vortex vigorously, and centrifuge to separate the phases.
-
Carefully collect the upper hexane phase containing the retinoids.
-
Dry the hexane extract under a stream of nitrogen.
-
-
HPLC Analysis:
-
Resuspend the dried retinoid extract in the HPLC mobile phase.
-
Inject the sample onto a normal-phase HPLC system.
-
Separate the retinol isomers using an appropriate mobile phase (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Detect the retinoids using a UV detector at approximately 325 nm.
-
Quantify the amount of 9-cis-retinol formed by comparing the peak area to a standard curve of 9-cis-retinol.
-
Caption: Experimental workflow for an in vitro retinol isomerization assay.
HPLC Analysis of Retinol Isomers
Objective: To separate and quantify all-trans-retinol and 9-cis-retinol from a biological extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and UV detector.
-
Normal-phase silica column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm).
Reagents:
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol or ethyl acetate
-
Retinol isomer standards (all-trans-retinol, 9-cis-retinol)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of 2-propanol in hexane (e.g., starting at 0.4% 2-propanol).
-
Flow Rate: 2 mL/min.
-
Detection Wavelength: 325 nm.
-
Column Temperature: Ambient.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of all-trans-retinol and 9-cis-retinol of known concentrations in the mobile phase.
-
Standard Curve: Inject the standards onto the HPLC system to determine their retention times and generate a standard curve of peak area versus concentration for each isomer.
-
Sample Analysis: Inject the resuspended sample extract onto the column.
-
Peak Identification: Identify the peaks for all-trans-retinol and 9-cis-retinol in the sample chromatogram by comparing their retention times to those of the standards.
-
Quantification: Determine the concentration of each isomer in the sample by using the peak areas and the standard curves.
Conclusion
The isomerization of all-trans-retinol to 9-cis-retinol is a fundamental process for the synthesis of the RXR ligand, 9-cis-retinoic acid. While the complete picture of this conversion is still emerging, current evidence points to the involvement of both specific enzymatic pathways, such as a putative retinol isomerase and the cleavage of 9-cis-β-carotene by BCO2, as well as non-enzymatic mechanisms. Further research is needed to isolate and characterize the proposed retinol isomerase and to fully understand the relative contributions of these different pathways in various tissues and physiological contexts. The experimental protocols and data presented in this guide provide a framework for researchers to investigate this important area of retinoid biology.
References
- 1. RPE65: Role in the visual cycle, human retinal disease, and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RPE65 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation [pubmed.ncbi.nlm.nih.gov]
- 4. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 9-cis Retinol in Embryonic Development: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function of 9-cis retinol (B82714) and its active metabolite, 9-cis retinoic acid (9-cis RA), in embryonic development. It delves into the metabolic pathways, signaling cascades, and diverse roles in organogenesis, while also addressing its teratogenic potential. This document synthesizes current research to offer a detailed resource, complete with quantitative data, experimental protocols, and visual representations of key biological processes.
Metabolism of 9-cis Retinol
This compound is a stereoisomer of retinol (Vitamin A) and serves as a precursor for the biologically active 9-cis retinoic acid. The conversion is a two-step enzymatic process. First, this compound is oxidized to 9-cis retinaldehyde. This reaction is catalyzed by stereospecific this compound dehydrogenases (RDHs), which are members of the short-chain alcohol dehydrogenase/reductase (SDR) superfamily[1][2]. Subsequently, 9-cis retinaldehyde is oxidized to 9-cis retinoic acid, a reaction that can be carried out by retinaldehyde dehydrogenases (RALDHs)[3]. While all-trans-retinoic acid (atRA) is considered the primary active retinoid in embryonic development, the presence of a specific metabolic pathway for 9-cis RA suggests a distinct and important role[1][4].
Metabolic conversion of this compound to 9-cis Retinoic Acid.
The 9-cis Retinoic Acid Signaling Pathway
The biological effects of 9-cis RA are primarily mediated through its binding to and activation of nuclear receptors known as Retinoid X Receptors (RXRs). There are three subtypes of RXRs: RXRα, RXRβ, and RXRγ. Unlike Retinoic Acid Receptors (RARs), which can bind both all-trans RA and 9-cis RA, RXRs exhibit high-affinity binding exclusively to 9-cis RA.
Upon ligand binding, RXRs can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, including RARs, the Vitamin D receptor (VDR), thyroid hormone receptors (TRs), and peroxisome proliferator-activated receptors (PPARs). These receptor complexes then bind to specific DNA sequences called Retinoid X Response Elements (RXREs) or other hormone response elements in the promoter regions of target genes, thereby modulating their transcription. The ability of RXR to partner with a variety of nuclear receptors places 9-cis RA at the crossroads of multiple signaling pathways crucial for development.
Simplified RXR-mediated signaling pathway activated by 9-cis Retinoic Acid.
Core Functions in Embryonic Development
This compound, through its conversion to 9-cis RA, plays a significant role in the development of various embryonic structures. Its influence is particularly noted in the heart, limbs, and central nervous system.
Cardiac Development
Retinoid signaling is essential for normal heart development. RXRα, in particular, is crucial for the growth of the ventricular myocardium. While all-trans RA is the primary retinoid implicated in cardiogenesis, studies have shown that RXRα interacts with key cardiac transcription factors, and these interactions can be modulated by 9-cis RA.
Limb Development
The developing limb bud is highly sensitive to retinoid concentrations. While excess retinoids are known teratogens causing limb malformations, appropriate levels are necessary for proper limb induction and patterning. 9-cis RA has been shown to influence chondrogenesis in chick limb bud mesenchymal cells.
Neural Development and Hox Gene Regulation
Retinoids are critical for the patterning of the central nervous system, particularly the hindbrain. This is largely achieved through the regulation of Hox gene expression. Hox genes are a family of transcription factors that specify regional identity along the anterior-posterior axis of the embryo. Retinoic acid response elements (RAREs) have been identified in the regulatory regions of several Hox genes, indicating direct regulation by retinoid receptors. Low concentrations of retinoic acid tend to induce the expression of 3' Hox genes, while higher concentrations and longer exposure times are required to activate more 5' genes. Studies using embryonic stem cells have shown that 9-cis RA can induce the sequential activation of Hox genes, mimicking their expression pattern during development.
Quantitative Data on the Effects of 9-cis Retinoids
The following tables summarize quantitative data from various studies on the effects of this compound and its derivatives on embryonic development models.
Table 1: Dose-Response of 9-cis Retinoic Acid in Embryonic Models
| Model System | Concentration | Observed Effect | Reference |
| Rat Conceptus Culture | 300 ng/mL | Branchial arch and somite defects, increased cephalic defects. | |
| Rat Conceptus Culture | 600 ng/mL | Unusual heart defects. | |
| Human Neural Stem Cells | 8 - 1000 nM | Concentration-dependent decrease in neural stem cell markers (PAX6, SOX1, SOX2, NESTIN) and increase in glial marker S100β. | |
| Sea Urchin Embryos | 4 - 8 µM | Severe disturbance of gastrulation and further development. | |
| Bovine Oocytes | 5 nM | Increased blastocyst development rate and total cell number; reduced apoptosis. | |
| Mouse Embryonic Stem Cells | 10⁻⁸ M and 10⁻⁷ M | Increased number of axons and glial cells. |
Table 2: Effects of 9-cis Retinoids on Gene Expression
| Model System | Retinoid & Concentration | Target Gene(s) | Change in Expression | Reference |
| Bovine Oocytes | 5 nM 9-cis RA | TNF-α | Downregulated (0.4-fold vs 1.0-fold in control). | |
| Bovine Blastocysts | 5 nM 9-cis RA | Caspase 3, TNF-α | Downregulated (0.4-fold vs 1.0-fold in control). | |
| Mouse Embryonic Stem Cells | 33 nM 9-cis RA | Hoxb4, Hoxb5 | Induced expression. | |
| Human Retinal Organoids | 1 µM 9-cis Retinal | Rhodopsin | Higher expression compared to all-trans retinoic acid treatment. |
Table 3: Quantitative Effects on Retinal Organoid Development
| Treatment | Time Point | Measurement | Result | Reference |
| 1 µM 9-cis Retinal | Day 180 | Photoreceptor Outer Segment Length | Increased overall length. | |
| 1 µM 9-cis Retinal | Day 120 | Rod Photoreceptor Differentiation | Accelerated compared to all-trans retinoic acid. | |
| 1 nM (D30-60) & 0.5 nM (D90-120) 9-cis RA | Day 120-150 | Photoreceptor Markers (Recoverin, Opsins, etc.) | Significantly increased expression. |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the function of this compound in embryonic development.
High-Performance Liquid Chromatography (HPLC) for Retinoid Analysis in Embryonic Tissues
Objective: To extract and quantify this compound and its metabolites from embryonic tissues.
Methodology Overview:
-
Tissue Homogenization: Embryonic tissues are homogenized in a suitable buffer, often containing antioxidants to prevent retinoid degradation.
-
Lipid Extraction: Retinoids are extracted from the homogenate using organic solvents such as hexane (B92381) or a mixture of chloroform (B151607) and methanol.
-
Solid-Phase Extraction (SPE): The lipid extract is further purified using SPE to remove interfering substances.
-
HPLC Separation: The purified retinoid fraction is injected into an HPLC system. A normal-phase or reverse-phase column is used with an appropriate mobile phase to separate the different retinoid isomers.
-
Detection and Quantification: Retinoids are detected by UV absorbance (typically around 325-350 nm) or by mass spectrometry (MS) for higher sensitivity and specificity. Quantification is achieved by comparing the peak areas of the samples to those of known standards.
Generation of Human Retinal Organoids with 9-cis Retinal Supplementation
Objective: To generate three-dimensional retinal organoids from human pluripotent stem cells (hPSCs) and assess the effect of 9-cis retinal on photoreceptor development.
Methodology Overview:
-
hPSC Culture and Embryoid Body (EB) Formation: hPSCs are cultured and then dissociated to form EBs in suspension culture.
-
Neural Induction: EBs are plated on Matrigel-coated dishes in a neural induction medium to promote the formation of neural rosettes.
-
Retinal Differentiation: The developing organoids are cultured in a retinal differentiation medium.
-
9-cis Retinal Supplementation: From around day 63 of differentiation, the culture medium is supplemented with 1 µM 9-cis retinal. The concentration may be adjusted at later stages.
-
Maturation and Analysis: The retinal organoids are cultured for an extended period (e.g., up to 180 days or more) to allow for photoreceptor maturation. The development is assessed by immunofluorescence staining for retinal cell markers (e.g., rhodopsin for rods, opsins for cones), quantitative PCR for gene expression analysis, and microscopy to measure structures like photoreceptor outer segments.
Workflow for generating and analyzing retinal organoids with 9-cis retinal.
Whole-Mount In Situ Hybridization (WMISH) for Gene Expression Analysis
Objective: To visualize the spatial expression pattern of specific mRNAs (e.g., RXR isoforms) in whole mouse embryos.
Methodology Overview:
-
Embryo Collection and Fixation: Mouse embryos at the desired developmental stage are dissected and fixed in 4% paraformaldehyde (PFA).
-
Probe Synthesis: A digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for the gene of interest is synthesized by in vitro transcription.
-
Hybridization: The fixed embryos are permeabilized and hybridized with the DIG-labeled probe at an elevated temperature (e.g., 70°C).
-
Washing and Antibody Incubation: Unbound probe is washed away, and the embryos are incubated with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Signal Detection: The embryos are incubated with a chromogenic substrate that is converted by the enzyme into a colored precipitate, revealing the location of the target mRNA.
-
Imaging: The stained embryos are imaged using a stereomicroscope to document the gene expression pattern.
Teratogenic Potential of 9-cis Retinoids
It is well-established that excess retinoids are potent teratogens in vertebrates, including humans. Administration of high doses of retinoids during critical periods of embryonic development can lead to a range of birth defects affecting the central nervous system, craniofacial structures, heart, and limbs. Studies in cultured rat conceptuses have shown that 9-cis RA is a direct-acting dysmorphogen, causing defects in the branchial arches, somites, and optic vesicles at concentrations of 300 ng/mL. At higher concentrations (600 ng/mL), it can induce heart defects. The teratogenic effects are thought to be mediated by the inappropriate activation of retinoid-responsive genes, leading to disruptions in normal developmental processes.
Conclusion
This compound, through its conversion to 9-cis retinoic acid, is a key signaling molecule in embryonic development. Its primary role as the ligand for RXRs places it at the center of a complex network of transcriptional regulation that influences a wide array of developmental processes, from organogenesis to axial patterning. While essential for normal development, the concentration and timing of 9-cis RA signaling must be tightly controlled, as excess levels can have severe teratogenic consequences. The experimental models and techniques described herein provide a framework for further investigation into the precise mechanisms of this compound function and its potential applications in regenerative medicine and drug development.
References
- 1. Transcriptome-based molecular staging of human stem cell-derived retinal organoids uncovers accelerated photoreceptor differentiation by 9-cis retinal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of dynamic changes in retinoid-induced transcription and epigenetic profiles of murine Hox clusters in ES cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and efficient method for generating human retinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) for the Detection and Quantification of 9-cis-Retinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-cis-Retinol (B22316) is a geometric isomer of vitamin A (retinol) and a precursor to the biologically active 9-cis-retinoic acid. 9-cis-retinoic acid is a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), playing a crucial role in regulating gene expression involved in cell growth, differentiation, and apoptosis.[1] Accurate quantification of 9-cis-retinol is therefore critical in various research fields, including oncology, developmental biology, and dermatology, as well as in the development of retinoid-based therapeutics. This application note provides a detailed protocol for the detection and quantification of 9-cis-retinol using High-Performance Liquid Chromatography (HPLC) with UV detection.
Principle
This method utilizes normal-phase HPLC to separate 9-cis-retinol from its other isomers, primarily all-trans-retinol and 13-cis-retinol, based on their differential polarity. The separation is achieved using a silica-based column and a non-polar mobile phase. Detection and quantification are performed by monitoring the UV absorbance of the eluting compounds at a wavelength characteristic of retinoids, typically around 325 nm.[2][3] The concentration of 9-cis-retinol in a sample is determined by comparing its peak area to a standard curve generated from known concentrations of a 9-cis-retinol standard.
Signaling Pathway Context
To understand the significance of quantifying 9-cis-retinol, it is essential to consider its role in the broader retinoid signaling pathway. 9-cis-retinol is a precursor to 9-cis-retinoic acid, a key signaling molecule.
Caption: Simplified signaling pathway of 9-cis-retinol.
Experimental Protocol
Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Normal-phase silica (B1680970) column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm)[2]
-
Data acquisition and processing software
-
Analytical balance
-
Micropipettes
-
Amber glass vials to protect from light[4]
-
9-cis-retinol standard
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol
-
Glacial acetic acid (optional, for improved peak shape)
-
Solvents for sample extraction (e.g., hexane (B92381), ethanol (B145695), butylated hydroxytoluene (BHT) as an antioxidant)
Standard Preparation
-
Prepare a stock solution of 9-cis-retinol (e.g., 1 mg/mL) in a suitable solvent such as ethanol, protected from light.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Store all standard solutions at -20°C or below in amber vials.
Sample Preparation (from Biological Matrix)
Caution: Retinoids are sensitive to light and oxidation. All procedures should be performed under dim red light or in amber glassware.
-
To approximately 100-200 µL of serum or tissue homogenate, add an internal standard if desired (e.g., retinyl acetate).
-
Add 1-3 mL of 0.025 M KOH in ethanol to precipitate proteins and saponify retinyl esters if total retinol (B82714) is not the target.
-
Add 5-10 mL of hexane (containing 0.01% BHT) and vortex vigorously for 2-5 minutes to extract the retinoids.
-
Centrifuge at 1500 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean amber tube.
-
Repeat the hexane extraction on the aqueous phase and combine the hexane extracts.
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known, small volume (e.g., 100-200 µL) of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC Conditions
The following table outlines the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific column and system used.
| Parameter | Value |
| Column | Normal-Phase Silica (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane:2-propanol (e.g., 99.6:0.4 v/v) |
| Flow Rate | 1.5 - 2.0 mL/min |
| Injection Volume | 20 - 100 µL |
| Column Temperature | Ambient or controlled at 25°C |
| Detection Wavelength | 325 nm |
| Run Time | Approximately 30 minutes |
Experimental Workflow
The overall process from sample collection to data analysis is summarized in the following diagram.
Caption: Workflow for 9-cis-retinol quantification by HPLC.
Data Presentation and Quantification
Identification
The identification of 9-cis-retinol is based on its retention time, which should match that of the 9-cis-retinol standard under identical chromatographic conditions. A typical elution order for retinol isomers on a normal-phase column is 13-cis-retinol, followed by 9-cis-retinol, and then all-trans-retinol.
Quantification
-
Inject the calibration standards and generate a standard curve by plotting the peak area of 9-cis-retinol against its concentration.
-
Perform a linear regression analysis on the standard curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should ideally be ≥ 0.99.
-
Inject the prepared samples.
-
Integrate the peak area corresponding to 9-cis-retinol in the sample chromatograms.
-
Calculate the concentration of 9-cis-retinol in the samples using the regression equation from the standard curve.
Representative Quantitative Data
The following table summarizes typical performance data for this analytical method. Values are illustrative and should be determined for each specific laboratory setup.
| Parameter | Expected Value | Description |
| Retention Time (9-cis-Retinol) | ~27.0 min | Varies with specific column and mobile phase composition. |
| Linearity (R²) | ≥ 0.99 | Indicates a strong correlation between concentration and response. |
| Limit of Detection (LOD) | ~3.5 - 4.5 pmol | The lowest amount of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ~10 pmol | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Intra-day Precision (%CV) | < 10% | Variation of results within the same day. |
| Inter-day Precision (%CV) | < 12% | Variation of results on different days. |
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis of samples. This includes:
-
Resolution: Ensure baseline separation between 9-cis-retinol and other isomers, particularly all-trans-retinol.
-
Peak Asymmetry: The peak for 9-cis-retinol should be symmetrical, with an asymmetry factor between 0.9 and 1.2.
-
Reproducibility: Repeated injections of the same standard should yield consistent retention times and peak areas (e.g., %RSD < 2%).
Conclusion
The HPLC method described in this application note provides a reliable and sensitive approach for the separation and quantification of 9-cis-retinol. Adherence to the detailed protocol, particularly with respect to sample handling to prevent degradation, is crucial for obtaining accurate and reproducible results. This method is well-suited for researchers and professionals in drug development who require precise measurement of this important retinoid.
References
- 1. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Delivery of 9-cis-Retinol to In Vivo Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the delivery of 9-cis-Retinol and its derivatives to in vivo animal models. The information is compiled from various studies and is intended to guide researchers in designing and executing experiments involving this potent retinoid.
Introduction
9-cis-Retinoic acid (9-cis-RA), a metabolite of vitamin A, is a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] This dual agonism allows it to modulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[2] In animal models, 9-cis-Retinol and its derivatives have shown therapeutic potential in various conditions, including retinal diseases and cancer.[2][3] The effective delivery of these lipophilic compounds to target tissues in vivo is critical for achieving desired biological effects and minimizing potential toxicity.
Signaling Pathway of 9-cis-Retinoic Acid
9-cis-Retinoic acid exerts its biological effects by binding to nuclear receptors. Unlike all-trans-retinoic acid (atRA), which primarily binds to RARs, 9-cis-RA binds with high affinity to both RARs and RXRs. RXRs can form homodimers or heterodimers with other nuclear receptors, including RARs, vitamin D receptor (VDR), and peroxisome proliferator-activated receptors (PPARs). This broad range of receptor interactions allows 9-cis-RA to influence a diverse set of genes. Upon ligand binding, the receptor complexes undergo conformational changes, leading to the recruitment of co-activator or co-repressor proteins and subsequent regulation of target gene transcription.
Data Presentation: In Vivo Delivery of 9-cis-Retinoids
The following tables summarize quantitative data from various studies on the delivery of 9-cis-Retinol and its derivatives in animal models.
Table 1: Oral Administration of 9-cis-Retinoids in Mice
| Compound | Animal Model | Dosage | Vehicle | Frequency | Key Findings |
| 9-cis-Retinal | Rpe65-/- mice | 2.5 mg/animal | Vegetable oil | Single dose | Formation of isorhodopsin and improved rod physiology. |
| 9-cis-Retinol | Rpe65-/- mice | 2.5 mg/animal | Vegetable oil | Single dose | Lower isorhodopsin formation compared to 9-cis-retinal. |
| 9-cis-Retinyl Acetate | C57BL/6 mice | ~80 mg/kg | Vegetable oil | Monthly | Improved dark adaptation and retinal function in aging mice. |
| 9-cis-Retinyl Acetate | Rpe65-/- mice | 1-12.5 mg/kg | Soybean oil | Daily for 2 weeks | Dose-dependent improvement in retinal function. |
| 9-cis-Retinoic Acid | A/J mice (lung cancer model) | 15 mg/kg diet | Diet | Continuous | Reduced lung tumor multiplicity. |
Table 2: Parenteral Administration of 9-cis-Retinoids
| Compound | Animal Model | Administration Route | Dosage | Vehicle | Key Findings |
| 9-cis-Retinoids | Lrat-/- mice | Subcutaneous injection | Not specified | PLGA microparticles/alginate hydrogel | Sustained release for 4 weeks with lower toxicity than oral administration. |
| 9-cis-Retinoic Acid | Rhesus monkey | I.V. bolus | 50 or 100 mg/m² | Not specified | Half-life of 31 minutes, linear pharmacokinetics. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the delivery of 9-cis-Retinoids.
Protocol 1: Preparation and Oral Gavage of 9-cis-Retinal in Vegetable Oil
Objective: To deliver 9-cis-Retinal orally to mice for studies on visual cycle restoration.
Materials:
-
9-cis-Retinal powder
-
Vegetable oil (e.g., soybean oil)
-
Microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (gavage needles)
-
Syringes (1 mL)
Procedure:
-
Preparation of Dosing Solution:
-
Under dim red light to prevent isomerization, weigh the desired amount of 9-cis-Retinal powder.
-
Prepare a stock solution by dissolving 9-cis-Retinal in a minimal amount of a suitable solvent like absolute ethanol.
-
For a final concentration of 10 mg/mL, add the appropriate volume of the stock solution to vegetable oil.
-
Vortex the mixture thoroughly to ensure a uniform suspension. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Administration:
-
Acclimatize mice to handling and the gavage procedure for several days before the experiment.
-
Gently restrain the mouse and insert the gavage needle orally into the esophagus.
-
Slowly administer the prepared 9-cis-Retinal suspension (typically 0.25 mL for a 2.5 mg dose).
-
Monitor the animal for any signs of distress after the procedure.
-
Protocol 2: Preparation of 9-cis-Retinyl Acetate for Long-Term Oral Administration
Objective: To prepare and administer 9-cis-Retinyl Acetate for chronic studies in mice.
Materials:
-
9-cis-Retinyl Acetate
-
Vegetable oil or soybean oil
-
Microcentrifuge tubes
-
Sonicator (optional)
-
Animal feeding needles
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Weigh the required amount of 9-cis-Retinyl Acetate.
-
Suspend the compound directly in the chosen oil vehicle to the desired concentration (e.g., for a dose of ~80 mg/kg, the final volume for a 25g mouse would be around 150 µL).
-
Vortex vigorously. For difficult-to-dissolve compounds, brief sonication may be used.
-
-
Administration Schedule:
-
For long-term studies, administer the preparation at regular intervals (e.g., monthly) via oral gavage as described in Protocol 1.
-
Maintain a control group receiving the vehicle only.
-
Protocol 3: Sustained Release via Subcutaneous Injection
Objective: To achieve sustained delivery of 9-cis-Retinoids using a microparticle/hydrogel system.
Materials:
-
9-cis-Retinoids
-
Poly(d,l-lactide-co-glycolide) (PLGA)
-
Alginate
-
Appropriate solvents for microparticle preparation (e.g., dichloromethane)
-
Cross-linking agent for hydrogel (e.g., calcium chloride)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Preparation of Drug-Loaded Microparticles:
-
Use an emulsion and solvent evaporation method to encapsulate 9-cis-Retinoids within PLGA microparticles.
-
-
Embedding Microparticles in Hydrogel:
-
Disperse the drug-loaded PLGA microparticles into an alginate solution.
-
Induce ionic cross-linking of the alginate to form a hydrogel, thus embedding the microparticles.
-
-
Subcutaneous Administration:
-
Draw the microparticle/hydrogel combination into a syringe with an appropriate gauge needle.
-
Inject the formulation subcutaneously into the flank of the animal.
-
This system is designed to provide sustained drug release over several weeks.
-
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study involving the delivery of 9-cis-Retinol.
Conclusion
The delivery of 9-cis-Retinol and its derivatives to in vivo animal models can be achieved through various routes, with oral gavage being a common and effective method for many applications. The choice of vehicle and formulation is crucial for stability and bioavailability. For sustained release and potentially reduced toxicity, advanced delivery systems like microparticle-hydrogel composites offer a promising alternative. The protocols and data presented here provide a foundation for researchers to develop and implement effective strategies for the in vivo administration of 9-cis-Retinoids.
References
Application Notes and Protocols for 9-cis Retinol in Retinoid X Receptor (RXR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Retinoid X Receptor (RXR) is a member of the nuclear receptor superfamily that plays a pivotal role in regulating a wide array of physiological processes, including cell proliferation, differentiation, and metabolism. RXRs function as homodimers or as heterodimeric partners with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Liver X Receptors (LXRs). The activity of RXR is modulated by the binding of specific ligands. While 9-cis-Retinoic Acid is recognized as a high-affinity endogenous ligand for RXR, its precursor, 9-cis Retinol (B82714), serves as a crucial substrate for its biosynthesis and is therefore a key compound in studying RXR-mediated signaling pathways.[1][2]
These application notes provide a comprehensive overview of the use of 9-cis Retinol in RXR research, including its mechanism of action, quantitative data on the binding and activation of RXR by its active metabolite, and detailed protocols for key experimental assays.
Mechanism of Action: From this compound to RXR Activation
This compound is a naturally occurring stereoisomer of retinol (Vitamin A).[3][4] Within the cell, it is metabolized to its active form, 9-cis-Retinoic Acid, through a two-step enzymatic oxidation process.[1] First, this compound is reversibly oxidized to 9-cis-Retinal by retinol dehydrogenases. Subsequently, 9-cis-Retinal is irreversibly oxidized to 9-cis-Retinoic Acid by retinaldehyde dehydrogenases.
9-cis-Retinoic Acid then diffuses into the nucleus and binds with high affinity to the ligand-binding domain (LBD) of RXR. This binding induces a conformational change in the RXR protein, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The RXR-coactivator complex can then bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription. RXR can exert its effects as a homodimer (RXR/RXR) or, more commonly, as a heterodimer with other nuclear receptors.
Quantitative Data: Ligand Binding and Receptor Activation
The following tables summarize the quantitative data for the interaction of 9-cis-Retinoic Acid (the active metabolite of this compound) with RXR subtypes.
Table 1: Binding Affinity (Kd) of 9-cis-Retinoic Acid for RXR Subtypes
| RXR Subtype | Dissociation Constant (Kd) (nM) | Reference |
| RXRα | 15.7 | |
| RXRβ | 18.3 | |
| RXRγ | 14.1 |
Table 2: Activation Potency (EC50) of 9-cis-Retinoic Acid for RXR Subtypes
| RXR Subtype | EC50 (nM) | Reference |
| RXRα | 7 - 20 | |
| RXRβ | ~10 | |
| RXRγ | 3 - 20 |
Experimental Protocols
Protocol 1: Ligand Binding Assay (Radioligand Competition)
This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., a synthetic this compound analog) for RXR.
Materials:
-
Purified RXR protein (α, β, or γ)
-
[³H]-9-cis-Retinoic Acid (radioligand)
-
Unlabeled 9-cis-Retinoic Acid (competitor)
-
Test compound
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 5 mM DTT)
-
Scintillation vials and scintillation cocktail
-
Filter apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled 9-cis-Retinoic Acid and the test compound in binding buffer.
-
In a microcentrifuge tube, add the following in order:
-
Binding buffer
-
A fixed concentration of [³H]-9-cis-Retinoic Acid (typically at or below its Kd).
-
Varying concentrations of unlabeled 9-cis-Retinoic Acid (for standard curve) or the test compound.
-
A fixed concentration of purified RXR protein.
-
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 4-16 hours).
-
To separate bound from free radioligand, rapidly filter the incubation mixture through a glass fiber filter using a filter apparatus.
-
Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki (binding affinity) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Luciferase Reporter Gene Assay
This assay measures the ability of this compound (after conversion to 9-cis-Retinoic Acid) to activate RXR-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1)
-
Expression vector for the Gal4 DNA-binding domain fused to the RXR ligand-binding domain (Gal4-RXR-LBD).
-
Reporter vector containing a luciferase gene downstream of a Gal4 upstream activating sequence (UAS).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with the Gal4-RXR-LBD expression vector and the UAS-luciferase reporter vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Protocol 3: FRET-Based Co-activator Recruitment Assay
This assay measures the ligand-dependent interaction between RXR and a co-activator peptide using Förster Resonance Energy Transfer (FRET).
Materials:
-
Purified GST-tagged RXR-LBD.
-
Fluorescently labeled co-activator peptide (e.g., containing an LXXLL motif, labeled with fluorescein).
-
Terbium-labeled anti-GST antibody (FRET donor).
-
This compound.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT).
-
Fluorescence plate reader capable of time-resolved FRET measurements.
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a black 384-well plate, add the following components:
-
GST-tagged RXR-LBD.
-
Terbium-labeled anti-GST antibody.
-
Varying concentrations of this compound or vehicle control.
-
-
Incubate for 1 hour at room temperature.
-
Add the fluorescein-labeled co-activator peptide to all wells.
-
Incubate for another 1-2 hours at room temperature, protected from light.
-
Measure the time-resolved FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (terbium) and ~520 nm (fluorescein).
-
Calculate the FRET ratio (emission at 520 nm / emission at 495 nm).
-
Plot the FRET ratio against the logarithm of the this compound concentration.
-
Determine the EC50 value for co-activator recruitment.
Visualizations
RXR Signaling Pathway
Caption: RXR signaling pathway initiated by this compound.
Experimental Workflow: Luciferase Reporter Assay
Caption: Workflow for the RXR luciferase reporter gene assay.
Logical Relationship: RXR Dimerization and Gene Regulation
Caption: RXR homodimer and heterodimer gene regulation.
References
- 1. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis, occurrence, and function of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Analytical Techniques for Measuring 9-cis Retinol in Tissues
Introduction
9-cis Retinol (B82714) is a geometric isomer of Vitamin A (all-trans-retinol) and a crucial precursor to 9-cis-retinoic acid, a high-affinity ligand for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). The activation of these nuclear receptors modulates the transcription of a wide array of genes, influencing critical biological processes such as embryonic development, cell differentiation, proliferation, and apoptosis.[1][2] Accurate quantification of 9-cis Retinol in tissues is essential for understanding its physiological roles, metabolic pathways, and its potential as a therapeutic agent in various disease states.
This document provides detailed protocols for the quantification of this compound in biological tissue samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Challenges in this compound Analysis
The analysis of this compound presents several challenges:
-
Isomerization: Retinoids are highly susceptible to isomerization induced by light, heat, and acidic conditions.[2][3] All procedures must be performed under yellow or red light to prevent the conversion of this compound to other isomers.[4]
-
Oxidation: The conjugated double bond system makes retinoids prone to oxidation. The use of antioxidants and inert gas is recommended during sample preparation.
-
Low Endogenous Levels: this compound is typically present at much lower concentrations than all-trans-retinol, requiring highly sensitive analytical methods for detection and quantification.
-
Complex Matrix: Tissues represent a complex biological matrix, necessitating efficient extraction and cleanup procedures to minimize interference during analysis.
I. Experimental Protocols
Protocol 1: Sample Preparation and Extraction for Retinol Isomers
This protocol describes a robust two-step liquid-liquid extraction method applicable to various tissues for the analysis of this compound. This procedure is suitable for subsequent analysis by both HPLC-UV and LC-MS/MS.
A. Materials and Reagents
-
Phosphate Buffered Saline (PBS), ice-cold
-
Potassium Hydroxide (KOH) in ethanol (B145695) (0.025 M)
-
Hexane (B92381) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Butylated hydroxytoluene (BHT)
-
Internal Standard (e.g., Retinyl Acetate)
-
Nitrogen gas
-
Homogenizer (e.g., bead mill or glass homogenizer)
-
Centrifuge
-
Water bath
B. Critical Handling Procedures
-
Lighting: All manipulations involving retinoids must be performed under dim yellow or red light to prevent photoisomerization.
-
Temperature: Tissues should be flash-frozen in liquid nitrogen immediately upon collection and stored at -80°C. All subsequent preparation steps, including homogenization, should be performed on ice.
-
Antioxidant: Add BHT to extraction solvents to a final concentration of ~0.1% to prevent oxidation.
-
Glassware: Use only glass containers, pipettes, and syringes to handle retinoids, as plastics can adsorb these lipophilic compounds.
C. Extraction Protocol
-
Weigh approximately 50-150 mg of frozen tissue and place it in a glass homogenizer on ice.
-
Add a known amount of internal standard (e.g., retinyl acetate) to correct for extraction losses.
-
Add 1-2 mL of ice-cold PBS and homogenize the tissue thoroughly until no visible tissue fragments remain.
-
Transfer the homogenate (up to 500 µL) to a glass tube. Add 1-3 mL of 0.025 M KOH in ethanol and vortex briefly. This step initiates protein precipitation.
-
Add 5-10 mL of hexane, vortex vigorously for 2 minutes, and then centrifuge at 1,500 x g for 5 minutes at 4°C to separate the phases.
-
Carefully transfer the upper hexane layer, which contains the nonpolar retinoids (retinol and retinyl esters), to a clean glass tube.
-
Repeat the hexane extraction (step 5 and 6) on the lower aqueous phase to maximize recovery.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen gas in a water bath set to 25-30°C.
-
Reconstitute the dried extract in a small, precise volume (e.g., 120 µL) of the HPLC mobile phase (e.g., hexane/isopropanol for normal-phase or acetonitrile for reverse-phase). The sample is now ready for chromatographic analysis.
Protocol 2: Quantification by Normal-Phase HPLC-UV
Normal-phase HPLC is particularly effective for separating geometric isomers of retinol.
A. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Normal-phase silica (B1680970) column (e.g., Zorbax SIL, 4.6 × 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 0.4% 2-propanol in hexane.
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 22-25°C.
-
Injection Volume: 100 µL.
-
Detection: UV detector set to 325 nm.
B. Analysis and Quantification
-
Standard Curve: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.
-
Injection: Inject the reconstituted sample extract onto the HPLC system.
-
Identification: Identify the this compound peak based on its retention time compared to the pure standard. The typical elution order is retinyl esters, retinyl acetate, 13-cis-Retinoic Acid, 9-cis-Retinoic Acid, all-trans-Retinoic Acid, 13-cis-Retinol, 9-cis-Retinol (approx. 27.0 min), and all-trans-Retinol.
-
Quantification: Calculate the concentration of this compound in the sample by integrating the peak area and comparing it to the standard curve. Correct for extraction efficiency using the recovery of the internal standard.
Protocol 3: Quantification by LC-MS/MS
LC-MS/MS provides superior sensitivity and specificity, making it ideal for quantifying the low levels of this compound found in tissues.
A. Chromatographic Conditions
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A non-porous silica C18 column or similar reverse-phase column that provides baseline separation of isomers.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient optimized for isomer separation (e.g., starting with a higher percentage of Mobile Phase A and ramping to a high percentage of Mobile Phase B).
-
Flow Rate: 200-400 µL/min.
-
Injection Volume: 10-20 µL.
B. Mass Spectrometry Conditions
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often preferred for its sensitivity in analyzing retinol and its isomers. Electrospray Ionization (ESI) can also be used.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
For Retinol (all isomers): The precursor ion is the protonated molecule [M+H]+ at m/z 287. A characteristic product ion results from the loss of water [M+H-H₂O]+ at m/z 269.
-
Internal Standard (Retinyl Acetate): Precursor ion [M+H]+ at m/z 329, product ion from loss of acetic acid [M+H-CH₃COOH]+ at m/z 269.
-
-
Optimization: Dwell times, collision energy, and other source parameters should be optimized for maximum signal intensity.
C. Analysis and Quantification
-
Standard Curve: Prepare calibration standards and spike them into a blank tissue matrix extract to account for matrix effects.
-
Injection: Analyze the reconstituted sample extract.
-
Quantification: Quantify this compound by comparing the ratio of the analyte SRM peak area to the internal standard SRM peak area against the matrix-matched calibration curve.
II. Data Presentation
The following table summarizes the performance characteristics of typical analytical methods for retinoid quantification.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Reference(s) |
| Analyte(s) | Retinol Isomers (including 9-cis) | Retinol & Retinoic Acid Isomers | , |
| Limit of Detection (LOD) | 0.2 - 4.5 pmol | 10 fmol | , |
| Limit of Quantification (LOQ) | 0.27 - 700 fmol | 20 fmol - 2.14 pmol | , |
| Linear Range | > 3 orders of magnitude | > 3 orders of magnitude | , |
| Intra-Assay CV (%) | 5.9 - 10.0% | 3.6 - 5.4% | , |
| Inter-Assay CV (%) | 5.9 - 11.0% | 4.7 - 8.9% | , |
| Sample Requirement | 10 - 150 mg tissue | ~8 - 20 mg tissue | , |
CV: Coefficient of Variation
III. Mandatory Visualizations
Retinoid Signaling Pathway
Caption: Simplified retinoid metabolism and signaling pathway.
Experimental Workflow for this compound Quantification
References
- 1. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Retinal Organoid Development with 9-cis-Retinol Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinal organoids derived from human pluripotent stem cells (hPSCs) are a powerful in vitro model for studying retinal development, modeling diseases, and screening potential therapeutics. A significant challenge in their use is the prolonged culture time required for the maturation of photoreceptors. Recent studies have demonstrated that supplementing the culture medium with 9-cis-retinol (B22316) can significantly accelerate the differentiation and maturation of rod photoreceptors in retinal organoids.[1][2] This protocol provides a detailed methodology for the generation of retinal organoids and the application of 9-cis-retinol to expedite photoreceptor development, along with the underlying signaling pathways and expected outcomes.
Rationale for 9-cis-Retinol Supplementation
Retinoic acid is known to play a crucial role in photoreceptor development.[1] While all-trans-retinoic acid (ATRA) is commonly used in retinal organoid protocols, 9-cis-retinol, a precursor to 9-cis-retinoic acid, offers a more potent activation of retinoid signaling pathways.[1] 9-cis-retinoic acid is a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), whereas ATRA only binds to RARs.[1] This broader receptor activation is believed to contribute to the accelerated differentiation of rod photoreceptors.
Experimental Protocols
I. Generation of Retinal Organoids from human Pluripotent Stem Cells (hPSCs)
This protocol is adapted from widely used methods and incorporates modifications for enhanced efficiency. The overall workflow can be categorized into 3D, 3D-2D-3D, and scraping-based methods. The following is a generalized 3D-2D-3D protocol.
Materials:
-
hPSCs (human embryonic stem cells or induced pluripotent stem cells)
-
Matrigel
-
DMEM/F12
-
B27 supplement (without Vitamin A)
-
N2 supplement
-
Non-essential amino acids (NEAA)
-
GlutaMAX
-
Antibiotic-antimycotic solution
-
IGF-1
-
Taurine
-
9-cis-retinol (stock solution in DMSO)
-
Low-attachment culture dishes
Protocol:
-
Embryoid Body (EB) Formation (Day 0-3):
-
Dissociate hPSCs into single cells and re-aggregate them in low-attachment plates to form EBs in Neural Induction Medium (NIM).
-
NIM composition: DMEM/F12, 1% N2 supplement, 1% GlutaMAX, 1% NEAA, and 1% antibiotic-antimycotic solution.
-
-
Adherent Culture and Optic Vesicle Induction (Day 7-16):
-
Plate EBs onto Matrigel-coated dishes and continue culture in NIM.
-
At Day 16, switch the medium to a 3:1 mixture of DMEM/F12 and Retinal Induction Medium (RIM).
-
RIM composition: DMEM/F12 (3:1), 2% B27 supplement (without Vitamin A), 1% antibiotic-antimycotic solution, 1% GlutaMAX, and 1X NEAA.
-
-
Transition to 3D Suspension Culture (Day 20 onwards):
-
Manually dissect optic vesicle-like structures or use a cell scraper to lift the entire adherent culture for a higher yield of retinal organoids.
-
Transfer the lifted structures/clumps to low-attachment plates for suspension culture.
-
-
Retinal Organoid Maturation (Day 35 onwards):
-
From Day 35, supplement the medium with 20 ng/ml IGF-1 and 1 mM Taurine.
-
II. 9-cis-Retinol Supplementation Protocol
Timing and Concentration:
-
Initiation (Day 63): Begin supplementation with 1 µM 9-cis-retinol.
-
Concentration Adjustment (Day 91): Reduce the concentration of 9-cis-retinol to 0.5 µM.
-
Medium Changes: Perform half-medium changes every 2-3 days, adding freshly diluted 9-cis-retinol under dim light conditions to prevent degradation.
-
Culture Medium Note: From Day 91 onwards, it is recommended to use N2 supplement instead of B27 supplement (without Vitamin A).
Expected Outcomes and Data
Supplementation with 9-cis-retinol has been shown to accelerate photoreceptor development without altering the overall retinal cell composition. Key improvements are observed in rod photoreceptor maturation.
| Parameter | 9-cis-Retinol Supplementation | All-trans-Retinoic Acid (ATRA) Supplementation | No Supplementation | Reference |
| Rhodopsin Expression (Day 120) | Higher | Lower | - | |
| Photoreceptor Outer Segment (OS) Length (Day 180) | Increased | - | Shorter | |
| Timing of OS Development | Accelerated by ~30 days | - | Slower | |
| Mitochondrial Morphology (Day 120) | More mature | Less mature | - | |
| Retinal Organoid Yield | Higher | - | Lower | |
| Cellular Composition | No significant change | No significant change | No significant change |
Signaling Pathways and Visualizations
9-cis-Retinol Signaling Pathway
9-cis-retinol is a precursor that is converted intracellularly to 9-cis-retinoic acid. This active metabolite can bind to and activate both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). The heterodimerization of RAR and RXR is essential for their biological activity. This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, regulating their transcription. This signaling cascade is crucial for photoreceptor development, including the expression of key genes like Rhodopsin.
Caption: 9-cis-Retinol Signaling Pathway in Retinal Cells.
Experimental Workflow for Retinal Organoid Development with 9-cis-Retinol
The following diagram outlines the key stages and timelines for generating retinal organoids and applying 9-cis-retinol for accelerated photoreceptor maturation.
Caption: Experimental Workflow for 9-cis-Retinol Supplementation.
Conclusion
The addition of 9-cis-retinol to retinal organoid cultures presents a significant methodological improvement, leading to a more rapid and robust development of photoreceptors. This accelerated timeline can enhance the utility of retinal organoids for disease modeling and high-throughput drug screening applications. By following the detailed protocols and understanding the underlying signaling mechanisms, researchers can more efficiently generate mature retinal organoids for a wide range of basic and translational research applications.
References
- 1. Transcriptome-based molecular staging of human stem cell-derived retinal organoids uncovers accelerated photoreceptor differentiation by 9-cis retinal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome-based molecular staging of human stem cell-derived retinal organoids uncovers accelerated photoreceptor differentiation by 9-cis retinal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the In Vitro Protein Binding of 9-cis Retinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-cis Retinol (B82714) is a naturally occurring geometric isomer of retinol (Vitamin A) and a key molecule in the retinoid signaling pathway. Its binding to specific proteins is a critical initial step that dictates its metabolic fate and biological activity. Understanding the in vitro protein binding characteristics of 9-cis Retinol is essential for elucidating its physiological roles and for the development of novel therapeutics targeting retinoid pathways. These pathways are implicated in a wide array of biological processes, including cell differentiation, proliferation, apoptosis, and vision.
This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound binding to its protein partners. The primary proteins of interest include Cellular Retinol-Binding Proteins (CRBPs), Cellular Retinaldehyde-Binding Protein (CRALBP), Interphotoreceptor Retinoid-Binding Protein (IRBP), and the nuclear Retinoid X Receptors (RXRs). While 9-cis Retinoic Acid is the high-affinity ligand for RXRs, understanding the interaction of its precursor, this compound, with various proteins is crucial for a complete picture of its biological activity.
Data Presentation: Quantitative Binding Affinities
The following table summarizes the reported in vitro binding affinities of 9-cis Retinoids with various proteins. The dissociation constant (Kd) is a measure of the binding affinity, where a lower Kd value indicates a stronger binding interaction.
| Ligand | Protein | Dissociation Constant (Kd) | Method |
| This compound | Cellular Retinol-Binding Protein I (CRBPI) | 11 nM[1][2] | Fluorescence Spectroscopy |
| This compound | Cellular Retinol-Binding Protein II (CRBPII) | 68 nM[1][2] | Fluorescence Spectroscopy |
| 9-cis Retinal | Cellular Retinaldehyde-Binding Protein (CRALBP) | ~51 nM[3] | Not Specified |
| 9-cis Retinoic Acid | Retinoid X Receptor α (RXRα) | 15.7 nM | Radioligand Binding Assay |
| 9-cis Retinoic Acid | Retinoid X Receptor β (RXRβ) | 18.3 nM | Radioligand Binding Assay |
| 9-cis Retinoic Acid | Retinoid X Receptor γ (RXRγ) | 14.1 nM | Radioligand Binding Assay |
Signaling and Metabolic Pathway of this compound
The biological effects of this compound are initiated by its binding to carrier proteins and subsequent metabolism, leading to the activation of nuclear receptors and gene transcription.
Experimental Protocols
A variety of in vitro techniques can be employed to characterize the binding of this compound to proteins. The choice of method depends on the specific research question, the properties of the protein and ligand, and the available instrumentation.
Fluorescence Spectroscopy: Tryptophan Quenching Assay
This is a widely used method to determine binding affinities, particularly for proteins that contain tryptophan residues. The intrinsic fluorescence of tryptophan is sensitive to its local environment. Ligand binding can cause a conformational change in the protein, leading to a change (often quenching) in the tryptophan fluorescence.
Principle: The binding of this compound to a protein containing tryptophan residues can alter the local environment of these residues, leading to a change in their fluorescence intensity. By titrating the protein with increasing concentrations of this compound and measuring the corresponding change in fluorescence, a binding curve can be generated, from which the dissociation constant (Kd) can be calculated.
Materials:
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Purified protein of interest (e.g., CRBPI, CRBPII) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
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This compound stock solution in a compatible solvent (e.g., ethanol (B145695) or DMSO).
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Fluorometer with excitation and emission monochromators.
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Quartz cuvettes.
Protocol:
-
Preparation:
-
Prepare a stock solution of the purified protein at a known concentration (e.g., 1 µM).
-
Prepare a concentrated stock solution of this compound (e.g., 1 mM) and a series of working solutions by serial dilution.
-
-
Instrument Setup:
-
Set the excitation wavelength to 280 nm (for tryptophan).
-
Set the emission wavelength to scan a range (e.g., 300-400 nm) or at the emission maximum of the protein's tryptophan fluorescence (typically around 340-350 nm).
-
-
Measurement:
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Add a known volume of the protein solution to the cuvette.
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Record the initial fluorescence spectrum or intensity.
-
Add small aliquots of the this compound working solutions to the cuvette, mixing thoroughly after each addition.
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After each addition, allow the system to equilibrate (e.g., 2-5 minutes) and record the fluorescence.
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Continue the titration until the fluorescence signal reaches saturation (no further significant change upon addition of more ligand).
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence intensity (ΔF) as a function of the this compound concentration.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rates) in addition to binding affinity.
Principle: One binding partner (the "ligand," e.g., the protein) is immobilized on a sensor chip. The other binding partner (the "analyte," e.g., this compound) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified protein of interest.
-
This compound.
-
Immobilization buffers and reagents (e.g., EDC/NHS).
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Running buffer.
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., using EDC/NHS chemistry).
-
Inject the purified protein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active groups.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the this compound solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the association phase (increase in SPR signal) as this compound binds to the protein.
-
Switch to running buffer alone to monitor the dissociation phase (decrease in SPR signal).
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of SPR signal versus time) are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and Gibbs free energy).
Principle: A solution of the ligand (this compound) is titrated into a solution of the protein. The heat released or absorbed upon binding is measured by the ITC instrument.
Materials:
-
Isothermal titration calorimeter.
-
Purified protein of interest.
-
This compound.
-
Dialysis buffer.
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the purified protein against the desired buffer to ensure a precise buffer match.
-
Dissolve the this compound in the same dialysis buffer.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the this compound into the protein solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The integrated heat data are plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to determine the stoichiometry (n), the binding constant (Ka, from which Kd can be calculated), and the enthalpy of binding (ΔH). The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.
-
Radioligand Binding Assay
This is a highly sensitive method that uses a radiolabeled ligand to quantify its binding to a receptor or protein.
Principle: A radiolabeled version of this compound (e.g., [³H]9-cis-Retinol) is incubated with the protein of interest. The amount of bound radioligand is then separated from the unbound radioligand and quantified.
Materials:
-
Radiolabeled this compound.
-
Unlabeled this compound (for competition assays).
-
Purified protein or cell membranes expressing the receptor of interest.
-
Incubation buffer.
-
Filtration apparatus and filters.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Incubation:
-
Incubate the protein/membranes with a fixed concentration of radiolabeled this compound in the presence of increasing concentrations of unlabeled this compound (for competition binding) or with increasing concentrations of the radioligand (for saturation binding).
-
-
Separation:
-
Rapidly separate the bound from the free radioligand by vacuum filtration through a filter that retains the protein/membranes.
-
-
Quantification:
-
Wash the filters to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
For saturation binding, plot the amount of bound radioligand against the concentration of free radioligand to determine the Kd and the maximum number of binding sites (Bmax).
-
For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, from which the Ki can be calculated.
-
Conclusion
The study of the in vitro protein binding of this compound is fundamental to understanding its biological functions and for the rational design of drugs targeting the retinoid signaling pathway. The protocols and data presented here provide a comprehensive guide for researchers to initiate and conduct these critical investigations. The choice of experimental approach will depend on the specific scientific question, but the combination of these techniques can provide a detailed and robust characterization of the binding interactions of this compound with its protein partners.
References
- 1. Binding affinities of CRBPI and CRBPII for 9-cis-retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding affinities of CRBPI and CRBPII for 9-cis-retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Cellular Retinaldehyde-Binding Protein Has Secondary Thermal 9-cis-Retinal Isomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability and Solubility of 9-cis Retinol in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and solubility of 9-cis Retinol (B82714) in aqueous solutions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is 9-cis Retinol so difficult to work with in aqueous solutions?
A1: this compound, like other retinoids, is a lipophilic molecule, meaning it has very low solubility in water. Its molecular structure, characterized by a polyene chain, makes it highly susceptible to degradation from exposure to light, heat, and oxygen. This inherent instability and poor water solubility can lead to experimental variability and challenges in developing aqueous formulations.
Q2: What are the primary methods to improve the stability and solubility of this compound?
A2: The two most effective and widely used methods are:
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin molecule. This shields it from the aqueous environment and protects it from degradation.
-
Liposomal Encapsulation: Incorporating this compound into the lipid bilayer of liposomes. This not only improves solubility in aqueous media but also provides a protective barrier against degradative factors.
Q3: Which is better for my application: cyclodextrins or liposomes?
A3: The choice between cyclodextrins and liposomes depends on the specific requirements of your experiment or formulation. Cyclodextrin complexes are generally easier to prepare and can significantly enhance solubility. Liposomes, while requiring a more involved preparation process, can offer controlled release of this compound and may be more suitable for drug delivery applications.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of this compound is typically assessed by monitoring its concentration over time under specific storage conditions (e.g., temperature, light exposure). High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable analytical method for quantifying this compound.[1][2][3][4][5] A decrease in the concentration of the 9-cis isomer indicates degradation.
Q5: What are the typical degradation products of this compound in an aqueous environment?
A5: this compound can undergo isomerization to other cis/trans isomers and oxidation. The specific degradation products will depend on the conditions, but common pathways include the formation of various oxidized derivatives and isomerization to all-trans-retinol.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | This compound is sparingly soluble in aqueous buffers. For maximum solubility, it should first be dissolved in an organic solvent like ethanol (B145695) and then diluted with the aqueous buffer of choice. A 1:2 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.3 mg/ml for 9-cis retinal, a related compound. |
| Insufficient Stabilizer | The concentration of the stabilizing agent (cyclodextrin or lipid for liposomes) may be too low to effectively encapsulate the this compound. Increase the molar ratio of the stabilizer to this compound. |
| pH of the Buffer | The pH of the aqueous solution can influence the stability and solubility of some retinoid formulations. While this compound itself is not ionizable, the stability of the formulation (e.g., liposomes) can be pH-dependent. Ensure the buffer pH is compatible with your chosen stabilization method. |
| Improper Dissolution | The initial stock solution of this compound in an organic solvent may not have been fully dissolved before dilution into the aqueous phase. Ensure complete dissolution by gentle warming or sonication, while protecting from light. |
Issue 2: Rapid Degradation of this compound in Solution
| Potential Cause | Troubleshooting Step |
| Exposure to Light | Retinoids are highly sensitive to light, which can induce isomerization and oxidation. All experimental procedures should be performed under amber or red light to minimize photodegradation. Store all solutions in light-protected containers. |
| Presence of Oxygen | Oxygen can lead to the oxidation of the polyene chain of this compound. Use deoxygenated buffers and purge all solutions and storage containers with an inert gas like nitrogen or argon. |
| Elevated Temperature | Heat accelerates the degradation of retinoids. Prepare and store all this compound solutions at low temperatures (e.g., 4°C for short-term storage, -20°C or -80°C for long-term storage). |
| Inadequate Encapsulation | If using cyclodextrins or liposomes, incomplete encapsulation will leave this compound exposed to the aqueous environment and susceptible to degradation. Optimize the preparation protocol to ensure high encapsulation efficiency. |
| Contaminants in Solvents/Reagents | Impurities, such as peroxides in organic solvents, can initiate the degradation of retinoids. Use high-purity, fresh solvents and reagents. |
Quantitative Data on Solubility and Stability
The following tables summarize available quantitative data on the solubility and stability of retinoids. It is important to note that much of the available data is for all-trans-retinol or retinoids in general, but the principles are applicable to this compound.
Table 1: Solubility of Retinoids
| Compound | Solvent/Medium | Solubility |
| 9-cis Retinal | 1:2 Ethanol:PBS (pH 7.2) | ~0.3 mg/mL |
| Retinoids (general) | Water (pH 7.3, room temp) | ~0.1 µM |
| 9-cis Retinoic Acid | Water | Insoluble |
| 9-cis Retinoic Acid | DMSO | ~20 mg/mL |
| 9-cis Retinoic Acid | Ethanol | ~0.5 mg/mL |
Table 2: Stability of Retinol in Different Formulations
| Formulation | Conditions | Stability Outcome |
| Free Retinol in Aqueous Solution | pH 7.0, 4°C, in light | Completely degraded within 2 days |
| Retinol in Liposomes | pH 7.0, 4°C, in light | Only 20% degraded after 8 days |
| Retinol in Cyclodextrin Complex | Aqueous solution | Increased stability to light and heat |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes (Adapted from general retinoid protocols)
This protocol is adapted from methods used for other retinoids and should be optimized for this compound.
Materials:
-
This compound
-
β-cyclodextrin (or a derivative like hydroxypropyl-β-cyclodextrin for increased solubility)
-
Ethanol (high purity)
-
Deionized water (deoxygenated)
-
Magnetic stirrer and stir bar
-
Amber glass vials
-
Nitrogen or Argon gas
Procedure:
-
Prepare a stock solution of this compound: Dissolve a known amount of this compound in a minimal amount of ethanol in an amber vial. Protect from light.
-
Prepare the cyclodextrin solution: In a separate amber vial, dissolve the desired amount of cyclodextrin in deoxygenated deionized water. A molar excess of cyclodextrin to this compound (e.g., 5:1 or 10:1) is recommended. Gentle warming and stirring may be required to fully dissolve the cyclodextrin.
-
Complexation: While stirring the cyclodextrin solution, slowly add the this compound stock solution dropwise.
-
Incubation: Seal the vial under an inert gas (nitrogen or argon) and wrap it in aluminum foil to protect from light. Allow the mixture to stir at room temperature for 24-48 hours.
-
Isolation (Optional): The complex can be used in solution or isolated as a powder by methods like freeze-drying.
-
Storage: Store the final solution or powder at 4°C for short-term use or -20°C/-80°C for long-term storage, protected from light and oxygen.
Protocol 2: Encapsulation of this compound in Liposomes (Thin-Film Hydration Method - Adapted)
This protocol is a general method for encapsulating lipophilic molecules and should be optimized for this compound.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soy or egg)
-
Cholesterol (optional, for membrane stability)
-
Chloroform and Methanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4 (deoxygenated)
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional, for uniform vesicle size)
-
Amber glass round-bottom flask and vials
-
Nitrogen or Argon gas
Procedure:
-
Lipid Film Formation: In a round-bottom flask, dissolve the lipids (phosphatidylcholine and cholesterol, if used) and this compound in a chloroform:methanol mixture (e.g., 2:1 v/v).
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure. A thin, uniform lipid film containing this compound will form on the inner surface of the flask.
-
Hydration: Add the deoxygenated PBS to the flask. The volume will depend on the desired final concentration.
-
Vesicle Formation: Gently rotate the flask to hydrate (B1144303) the lipid film. This will form multilamellar vesicles (MLVs). This step should be done at a temperature above the phase transition temperature of the lipid.
-
Sonication (Size Reduction): To reduce the size and lamellarity of the vesicles, sonicate the liposome (B1194612) suspension using a bath or probe sonicator. Keep the sample on ice to prevent overheating and degradation of the this compound.
-
Extrusion (Optional): For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Removal of Unencapsulated this compound (Optional): Unencapsulated material can be removed by methods such as dialysis or size exclusion chromatography.
-
Storage: Store the final liposomal suspension in an amber vial, purged with an inert gas, at 4°C. Do not freeze, as this can disrupt the liposome structure.
Visualizations
This compound Signaling Pathway
This compound is a precursor to 9-cis-retinoic acid, a high-affinity ligand for the Retinoid X Receptor (RXR). RXR can form heterodimers with other nuclear receptors, such as the Retinoic Acid Receptor (RAR), to regulate gene transcription.
Caption: Metabolic activation of this compound and its role in gene regulation via RXR-RAR heterodimers.
Experimental Workflow for Preparing Stabilized this compound
This workflow outlines the key steps for preparing and characterizing stabilized this compound formulations.
Caption: Key decision and action points for preparing and evaluating stabilized this compound.
References
preventing photoisomerization of 9-cis Retinol during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the photoisomerization of 9-cis Retinol during experiments. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is photoisomerization and why is it a concern for this compound?
A1: Photoisomerization is a process where a molecule, in this case, this compound, changes its geometric arrangement (isomer) when exposed to light.[1] this compound is highly sensitive to light, particularly in the ultraviolet range, which can cause it to convert to other isomers like all-trans-Retinol or 13-cis-Retinol.[2][3] This is a critical issue because different isomers can have vastly different biological activities and binding affinities for receptors, potentially leading to inaccurate and misleading experimental outcomes.[4]
Q2: What are the primary factors that induce the isomerization of this compound?
A2: The primary factors that can induce isomerization and degradation of this compound are:
-
Light Exposure: Direct exposure to light, especially UV and blue light, is the most significant factor causing photoisomerization.[5]
-
Oxygen: The presence of atmospheric oxygen can lead to oxidation and degradation of the retinoid structure.
-
Elevated Temperature: Heat can accelerate the rate of both isomerization and degradation.
-
Acidic pH: An acidic environment can contribute to the instability of retinoids.
Q3: How should I properly store my this compound stock and working solutions?
A3: Proper storage is crucial for maintaining the integrity of this compound.
-
Stock Solutions: Solid this compound should be stored at -80°C for long-term stability (≥2 years). Stock solutions, typically dissolved in solvents like ethanol (B145695) or DMSO purged with an inert gas, should also be stored at -80°C and used within 6 months. For shorter periods, storage at -20°C for up to one month is acceptable, always protected from light and under an inert gas like nitrogen or argon.
-
Working Solutions: It is highly recommended to prepare working solutions fresh on the day of the experiment. If temporary storage is necessary, keep the solution on ice and protected from light. Aqueous solutions are not recommended for storage beyond one day.
Q4: What are the best practices for handling this compound during an experiment?
A4: To minimize isomerization during your experiments, follow these best practices:
-
Work in a Darkroom: Conduct all procedures involving this compound under yellow or red light to avoid exposure to shorter, more energetic wavelengths.
-
Use Inert Gas: When preparing solutions, purge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Overlay the headspace of vials and containers with the inert gas before sealing.
-
Control Temperature: Keep all solutions containing this compound on ice or in a cooling block whenever possible.
-
Use Appropriate Labware: Utilize amber-colored glass vials or wrap containers in aluminum foil to block light.
Troubleshooting Guide
Problem: I am observing unexpected or inconsistent results in my cell-based assays with this compound.
| Possible Cause | Troubleshooting Steps |
| Isomerization of this compound | 1. Verify Handling Procedures: Confirm that all steps were performed under subdued light (yellow or red). 2. Check Solvent Purity: Ensure solvents were purged with inert gas before use. 3. Analyze Sample Integrity: Use HPLC to analyze the isomeric purity of your working solution. Compare the chromatogram to a fresh standard. |
| Degradation of this compound | 1. Assess Storage Conditions: Confirm that stock solutions were stored at the correct temperature and protected from light. 2. Prepare Fresh Solutions: Discard any old or improperly stored working solutions and prepare a fresh batch immediately before use. 3. Incorporate Antioxidants: Consider the addition of an antioxidant like butylated hydroxytoluene (BHT) to your solutions to minimize oxidation. |
| Cell Culture Media Incompatibility | 1. Test Media Stability: The stability of retinoids can be influenced by the composition of the cell culture media. Test the stability of this compound in your specific media over the time course of your experiment. 2. Minimize Exposure Time: Add the this compound to the media immediately before treating the cells. |
Problem: My analytical quantification of this compound shows lower than expected concentrations.
| Possible Cause | Troubleshooting Steps |
| Degradation during Sample Preparation | 1. Optimize Extraction: Ensure your extraction protocol is performed under subdued light and at a low temperature. 2. Use Antioxidants: Add an antioxidant to the extraction solvent. 3. Evaporate Solvent Carefully: When evaporating the solvent, do so under a stream of nitrogen or argon and avoid excessive heat. |
| Adsorption to Labware | 1. Use Silanized Glassware: Retinoids can adsorb to plastic and glass surfaces. Using silanized glassware can minimize this. 2. Rinse Thoroughly: When transferring solutions, rinse the original container with fresh solvent to ensure complete transfer. |
| HPLC Method Issues | 1. Optimize Mobile Phase: Ensure your HPLC mobile phase is optimized for the separation of retinoid isomers. 2. Use a Guard Column: A guard column can help protect your analytical column from contaminants that may affect separation. 3. Calibrate with Fresh Standards: Always use freshly prepared calibration standards for accurate quantification. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Crystalline Solid | -80°C | ≥ 2 years | Protect from light; store under inert gas. |
| Stock Solution (in organic solvent) | -80°C | Up to 6 months | Purge solvent with inert gas; protect from light. |
| Stock Solution (in organic solvent) | -20°C | Up to 1 month | Purge solvent with inert gas; protect from light. |
| Aqueous Working Solution | 4°C (on ice) | < 24 hours | Prepare fresh daily; protect from light. |
Table 2: Solubility of 9-cis Retinal in Common Solvents
| Solvent | Approximate Solubility | Notes |
| Ethanol | ~25 mg/mL | Purge with an inert gas. |
| DMSO | ~16 mg/mL | Purge with an inert gas. |
| Dimethylformamide (DMF) | ~25 mg/mL | Purge with an inert gas. |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | Dissolve in ethanol first, then dilute with buffer. |
Experimental Protocols & Visualizations
Protocol: Preparation of a this compound Working Solution
This protocol outlines the steps for preparing a working solution of this compound for cell culture experiments, minimizing the risk of photoisomerization.
-
Preparation:
-
Work in a darkroom under yellow or red safelight conditions.
-
Gather all necessary materials: this compound solid, anhydrous ethanol (purged with nitrogen), sterile microcentrifuge tubes (amber or wrapped in foil), and pipettes.
-
Pre-chill all solutions and materials on ice.
-
-
Stock Solution Preparation:
-
Weigh the required amount of this compound in a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of nitrogen-purged, anhydrous ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Overlay the solution with nitrogen gas, cap tightly, and store at -80°C.
-
-
Working Solution Preparation:
-
Immediately before the experiment, thaw the stock solution on ice.
-
Dilute the stock solution to the final working concentration using pre-chilled, serum-free cell culture medium.
-
Mix gently by inverting the tube.
-
Use the working solution immediately.
-
Caption: Workflow for preparing this compound solutions.
Signaling Pathway: 9-cis Retinoic Acid Receptor Activation
This compound is a precursor to 9-cis Retinoic Acid, a ligand for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This diagram illustrates the conversion of this compound and the subsequent activation of nuclear receptors.
Caption: 9-cis Retinoic Acid signaling pathway.
Logical Relationship: Troubleshooting Isomerization Issues
This diagram outlines a logical approach to troubleshooting experiments where this compound isomerization is suspected.
Caption: Troubleshooting logic for this compound isomerization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Theoretical Study of the Photoisomerization Mechanism of All-Trans-Retinyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulating with Retinol: Stability Tips for Maximum Efficacy [letsmakebeauty.com]
Technical Support Center: Optimizing 9-cis-Retinol Extraction
Welcome to the technical support center for the optimization of 9-cis-Retinol extraction from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the accuracy and reliability of their retinoid analyses.
Troubleshooting Guide
This section addresses common issues encountered during the extraction and analysis of 9-cis-Retinol.
| Problem | Potential Cause | Solution |
| Low or No Recovery of 9-cis-Retinol | Degradation during extraction: Retinoids are highly susceptible to degradation from light, heat, and oxygen.[1][2][3][4] | • Work under yellow or red light: All steps, from sample handling to final analysis, should be performed under subdued lighting to prevent photoisomerization and degradation.[5] • Use antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to extraction solvents to minimize oxidation. • Maintain low temperatures: Keep samples on ice during homogenization and extraction. Avoid excessive heat during solvent evaporation. • Use inert gas: Evaporate solvents under a stream of nitrogen or argon to prevent oxidation. |
| Inefficient extraction from the matrix: The complex nature of biological samples can hinder solvent penetration and retinoid release. | • Thorough homogenization: Ensure complete homogenization of tissue samples to maximize surface area for extraction. • Optimize solvent system: A combination of polar and non-polar solvents (e.g., chloroform/methanol, hexane (B92381)/isopropanol) is often necessary. Multiple extraction steps are recommended. • Consider saponification: For samples rich in retinyl esters, a carefully optimized saponification step can liberate free retinol (B82714). | |
| Isomerization of 9-cis-Retinol to other forms (e.g., all-trans-Retinol) | Exposure to light and heat: As mentioned, these are primary drivers of isomerization. | • Strict light and temperature control: Adhere rigorously to working under yellow/red light and maintaining low temperatures throughout the protocol. • Minimize processing time: Reduce the time between sample collection and analysis to limit opportunities for isomerization. |
| Inappropriate solvent pH: Acidic or basic conditions can promote isomerization. | • Neutralize extracts: After any acid or base treatment (e.g., saponification), ensure the extract is neutralized before proceeding. • Use buffered mobile phases in HPLC: This can help maintain a stable pH during chromatographic separation. | |
| High Variability Between Replicates | Inconsistent sample handling: Minor variations in light exposure, temperature, or processing time can lead to significant differences. | • Standardize the entire workflow: Ensure every sample is treated identically from start to finish. • Use an internal standard: Add a known amount of a related but chromatographically distinct compound (e.g., retinyl acetate) at the beginning of the extraction to correct for losses during sample preparation. |
| Instrumental variability: Fluctuations in HPLC performance can affect peak integration and quantification. | • Regularly calibrate and maintain the HPLC system: Ensure consistent performance of the pump, injector, and detector. • Use a validated analytical method: The HPLC method should be robust and validated for linearity, accuracy, and precision. | |
| Poor Chromatographic Separation of Retinoid Isomers | Suboptimal HPLC conditions: The choice of column, mobile phase, and gradient is critical for resolving structurally similar isomers. | • Select an appropriate HPLC column: Both normal-phase and reverse-phase columns can be used. Normal-phase columns often provide better resolution for retinol isomers. • Optimize the mobile phase: A gradient elution with solvents like n-hexane, 2-propanol, and acetic acid for normal-phase, or methanol/water/acetate (B1210297) buffer for reverse-phase, can be effective. • Control column temperature: A stable column temperature improves retention time reproducibility. |
Frequently Asked Questions (FAQs)
Q1: When is saponification necessary for 9-cis-Retinol extraction?
A1: Saponification is a chemical process that uses a strong base (like potassium hydroxide (B78521) or sodium hydroxide) to break down fats and esters. In retinoid analysis, it is employed to hydrolyze retinyl esters, which are the storage form of vitamin A, into free retinol. This step is particularly important for tissues with high lipid content, such as the liver, where a significant portion of retinol exists in its esterified form. However, saponification can also lead to the degradation and isomerization of retinoids if not carefully controlled. Therefore, it should be optimized for temperature and duration and may not be necessary for samples where free retinol is the primary target and ester concentrations are low.
Q2: What is the best way to store biological samples for 9-cis-Retinol analysis?
A2: To prevent degradation and isomerization, biological samples should be frozen immediately in liquid nitrogen after collection and stored at -80°C until analysis. Tissues should be stored whole, and all samples should be protected from light by using amber vials or wrapping containers in aluminum foil. Repeated freeze-thaw cycles should be avoided.
Q3: How can I prevent the isomerization of 9-cis-Retinol during the extraction process?
A3: Preventing isomerization is critical for accurate quantification. Key measures include:
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Excluding UV light: Work under yellow or red light conditions.
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Maintaining low temperatures: Perform all steps on ice or at 4°C.
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Using antioxidants: Add BHT or a similar antioxidant to your solvents.
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Working under an inert atmosphere: Use nitrogen or argon gas, especially during solvent evaporation.
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Minimizing processing time: Be efficient in your workflow to reduce the duration of exposure to potentially destabilizing conditions.
Q4: What are typical endogenous concentrations of 9-cis-Retinoic Acid in biological samples?
A4: The endogenous concentrations of 9-cis-Retinoic Acid are generally very low. In the plasma of fasting individuals, the concentration is typically less than 1 nmol/L. In mouse tissues, concentrations have been reported to be around 100 pmol/g in the kidney and 13 pmol/g in the liver. These low levels necessitate highly sensitive analytical methods like HPLC coupled with mass spectrometry (LC-MS/MS) for accurate quantification.
Q5: Which internal standard is recommended for 9-cis-Retinol quantification?
A5: An ideal internal standard should have similar chemical properties and extraction efficiency to the analyte but be distinguishable by the analytical method. For retinoid analysis, all-trans-retinyl acetate is a commonly used internal standard. It is added to the sample at the very beginning of the extraction process to account for any loss of analyte during sample preparation.
Experimental Protocols
Protocol 1: General Extraction of 9-cis-Retinol from Plasma/Serum
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Sample Preparation:
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Thaw frozen plasma or serum samples on ice under yellow light.
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To 200 µL of plasma, add an internal standard (e.g., 5 µL of ~20 µM retinyl acetate in ethanol).
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Add an antioxidant, such as BHT, to all solvents.
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Protein Precipitation and Liquid-Liquid Extraction:
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Acidify the sample to approximately pH 3-4.
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Add 1 mL of acetonitrile (B52724) to precipitate proteins. Vortex thoroughly.
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Add an organic solvent mixture for extraction. Common choices include chloroform/methanol or hexane/isopropanol. For example, add 5 mL of hexane, vortex for 2 minutes, and centrifuge at 1,500 x g for 10 minutes at 4°C.
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Carefully collect the upper organic layer.
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Repeat the extraction step on the remaining aqueous layer to maximize recovery.
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Drying and Reconstitution:
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Combine the organic extracts.
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Dry the extract over anhydrous sodium sulfate.
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Evaporate the solvent to dryness under a gentle stream of nitrogen gas in a water bath set to no higher than 30°C.
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Reconstitute the dried extract in a small, precise volume of the mobile phase (e.g., 100 µL) for HPLC analysis.
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Protocol 2: Extraction of 9-cis-Retinol from Tissues with Saponification
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Sample Preparation:
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Weigh the frozen tissue sample (e.g., 100-150 mg) under yellow light.
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Homogenize the tissue on ice in a suitable buffer (e.g., PBS).
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Add the internal standard and antioxidant to the homogenate.
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Saponification (to hydrolyze retinyl esters):
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To the tissue homogenate, add ethanolic potassium hydroxide (KOH) or sodium hydroxide (NaOH). The final concentration and volume will depend on the sample type and amount of fat. A common starting point is 1.25 mL of 10.5M KOH for 1g of tissue.
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Incubate in a shaking water bath. Optimal conditions vary, but a starting point could be 70°C for 25 minutes. Note: Higher temperatures can accelerate the reaction but also increase the risk of degradation and isomerization.
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Extraction:
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Cool the sample on ice.
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Add ethanol (B145695) and then hexane to extract the unsaponifiable fraction containing the retinol. A common ratio is ethanol/hexane (4:3, v/v).
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Vortex vigorously and centrifuge to separate the phases.
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Collect the upper hexane layer.
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Repeat the extraction.
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Washing and Reconstitution:
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Wash the combined hexane extracts with water to remove any remaining alkali.
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Dry, evaporate, and reconstitute the sample as described in Protocol 1.
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Visualizations
Caption: General workflow for 9-cis-Retinol extraction from biological samples.
Caption: Troubleshooting logic for low recovery of 9-cis-Retinol.
Caption: Simplified biosynthesis and signaling pathway of 9-cis-Retinoic Acid.
References
- 1. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aafco.org [aafco.org]
- 4. researchgate.net [researchgate.net]
- 5. publications.iarc.who.int [publications.iarc.who.int]
Technical Support Center: Quantification of 9-cis-Retinol by Mass Spectrometry
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying 9-cis-Retinol using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical steps to ensure the stability of 9-cis-Retinol?
A1: 9-cis-Retinol is highly susceptible to isomerization and oxidation, especially when exposed to light and heat.[1][2] All sample handling, from collection to extraction, must be performed under yellow or red light to prevent light-induced isomerization.[1] It is also crucial to minimize the time between sample homogenization and extraction and to keep samples on ice.[1] The addition of an antioxidant, such as butylated hydroxytoluene (BHT), at the beginning of the extraction process can help minimize oxidation.
Q2: Which ionization technique, ESI or APCI, is better for 9-cis-Retinol quantification?
A2: While both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used, positive ion APCI has been reported to offer better sensitivity and a greater linear dynamic range for retinoic acid isomers, including 9-cis-Retinol.[1] Positive ion APCI is often chosen for its efficient gas-phase ionization, which can lead to a stronger signal intensity. However, the optimal choice may depend on your specific instrument and matrix. It is recommended to test both sources during method development.
Q3: How can I achieve good chromatographic separation of 9-cis-Retinol from its isomers?
A3: Baseline separation of retinoic acid isomers is critical for accurate quantification and can be challenging. A non-porous silica (B1680970) C18 column has been shown to effectively separate 9-cis, 13-cis, and all-trans retinoic acid. The choice of mobile phase is also crucial. While methanol-based mobile phases can offer higher sensitivity with APCI, acetonitrile-based mobile phases often provide better resolution of the isomers. A combination of acetonitrile, methanol, and water with a small amount of formic or acetic acid (around 0.1%) is often a good compromise. The acid helps to prevent peak distortion by ensuring the carboxylic acid group is protonated.
Troubleshooting Guide
Low Signal Intensity or Poor Sensitivity
Problem: The signal for 9-cis-Retinol is weak or undetectable.
| Possible Cause | Troubleshooting Step |
| Analyte Degradation | Ensure all sample preparation steps are performed under yellow light and on ice to prevent isomerization and degradation. Add an antioxidant like BHT to your extraction solvent. |
| Suboptimal Ionization | If using ESI, consider switching to APCI, as it often provides better sensitivity for retinoids. Optimize source parameters such as nebulizer gas, curtain gas, and temperature. |
| Inefficient Extraction | Evaluate your extraction protocol. Liquid-liquid extraction with solvents like hexane (B92381) or ethyl acetate (B1210297) after protein precipitation is common. Ensure the pH of the sample is acidic (pH 3-4) before extraction to ensure 9-cis-Retinol is in its protonated form. |
| Matrix Effects | Matrix components can suppress the ionization of 9-cis-Retinol. Dilute your sample extract to reduce matrix effects. Use a stable isotope-labeled internal standard to compensate for suppression. |
Poor Peak Shape (Tailing, Fronting, or Splitting)
Problem: Chromatographic peaks for 9-cis-Retinol are not symmetrical or are split.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions | Peak tailing can be caused by interactions with active sites on the column. Ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to keep the carboxylic acid group of 9-cis-Retinol protonated. |
| Column Overload | Injecting too much sample can lead to peak fronting. Dilute your sample and re-inject. |
| Strong Sample Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve your final extract in the initial mobile phase. |
| Column Contamination | A contaminated guard or analytical column can cause peak splitting and tailing. Flush the column with a strong solvent or replace it if necessary. |
High Background Noise
Problem: The baseline in the chromatogram is noisy, making it difficult to integrate low-level peaks.
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents | Use high-purity, LC-MS grade solvents and additives. Freshly prepare mobile phases daily. |
| System Contamination | A contaminated LC system (tubing, injector, source) can contribute to high background. Flush the system with a strong solvent mixture like isopropanol/water. |
| Chemical Noise | Positive ion APCI can sometimes have a higher background with biological samples. While often more sensitive, if the background is problematic, consider testing negative ion mode or ESI. |
Experimental Protocols
Sample Extraction from Plasma/Serum
This protocol is a general guideline and should be optimized for your specific application.
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Preparation: Perform all steps under yellow light.
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Spiking: To 200 µL of plasma or serum in a glass tube, add an appropriate amount of a stable isotope-labeled internal standard for 9-cis-Retinol.
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Protein Precipitation: Add 1 mL of acetonitrile, vortex thoroughly, and centrifuge to pellet the precipitated proteins.
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Acidification: Transfer the supernatant to a new glass tube and add 60 µL of 4 N HCl to acidify the sample.
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Liquid-Liquid Extraction: Add 5 mL of hexane, vortex vigorously for 1 minute, and centrifuge to separate the phases.
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Collection: Carefully transfer the upper hexane layer to a clean glass tube.
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Repeat Extraction: Repeat the hexane extraction on the remaining aqueous layer and combine the hexane fractions.
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Evaporation: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 32°C.
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Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Quantitative Data Summary
| Parameter | Value | Matrix | Reference |
| Linear Range | 20 fmol - 10 pmol (on column) | Mouse Tissue/Serum | |
| Lower Limit of Detection (LOD) | 10 fmol (S/N 3:1) | Mouse Tissue/Serum | |
| Lower Limit of Quantification (LOQ) | 20 fmol (S/N 10:1) | Mouse Tissue/Serum | |
| Intra-assay CV | 5.4 ± 0.4% | Mouse Liver | |
| Inter-assay CV | 8.9 ± 1.0% | Mouse Liver/Kidney |
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for 9-cis-Retinol quantification.
Caption: Troubleshooting flowchart for low signal intensity.
References
common pitfalls in handling and storing 9-cis Retinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common pitfalls in handling and storing 9-cis Retinol. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
For long-term stability, this compound should be stored at -80°C.[1][2] For shorter periods, storage at -20°C is acceptable, but for no longer than one month.[1] As a general precaution, it is recommended to minimize the time this compound is kept at room temperature during experimental procedures.
Q2: How should I protect this compound from degradation during storage?
This compound is highly sensitive to light, oxygen, and heat.[3] To mitigate degradation, it should be stored in the dark, under an inert gas atmosphere such as nitrogen or argon, and at the recommended low temperatures.[1] Using amber vials or wrapping containers in aluminum foil can provide additional protection from light.
Q3: What solvents are recommended for dissolving this compound?
This compound is a lipophilic molecule with poor solubility in aqueous solutions. Recommended organic solvents for preparing stock solutions include ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and chloroform. For cell culture experiments, it is common to dissolve this compound in DMSO to create a concentrated stock solution, which can then be diluted in the culture medium to the final working concentration. It is crucial to ensure the final DMSO concentration in the cell culture is low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: How stable are this compound stock solutions?
The stability of this compound in solution is dependent on the storage conditions. A stock solution in an appropriate organic solvent, stored at -80°C under an inert atmosphere and protected from light, can be stable for up to six months. At -20°C, the stability is reduced to approximately one month. It is highly recommended to prepare fresh working solutions for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.
Q5: Can I use this compound in serum-free cell culture media?
Caution is advised when using this compound in serum-free media. Retinoids can be unstable and adhere to plasticware in the absence of proteins typically found in fetal calf serum (FCS) or bovine serum albumin (BSA). This can lead to a significant decrease in the effective concentration of the compound. If serum-free conditions are necessary, the addition of a carrier protein like BSA to the medium can help to stabilize the retinoid and improve its bioavailability.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect Observed in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | 1. Verify Storage Conditions: Confirm that the solid compound and stock solutions have been stored at -80°C, protected from light, and under an inert atmosphere. 2. Prepare Fresh Solutions: Always prepare fresh dilutions from a properly stored stock solution immediately before use. Avoid using old or improperly stored working solutions. 3. Handle with Care: Minimize exposure of the compound and its solutions to light and air during experimental setup. Use amber-colored tubes and work under subdued lighting if possible. |
| Low Bioavailability in Culture | 1. Check Serum Concentration: In cell culture, the presence of serum proteins can affect the availability of retinoids. Ensure consistent serum batches and concentrations across experiments. 2. Serum-Free Conditions: If using serum-free media, consider adding BSA to stabilize this compound and prevent adsorption to plastic surfaces. |
| Incorrect Dosage | 1. Verify Concentration: Double-check all calculations for dilutions from the stock solution to the final working concentration. 2. Cellular Uptake: Consider that cellular uptake can vary between cell lines. It may be necessary to optimize the concentration and incubation time for your specific cell type. |
| Cell Line Response | 1. Receptor Expression: Confirm that the cell line used expresses the appropriate retinoid receptors (RARs and RXRs) for a biological response. 2. Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
Issue 2: Poor Solubility or Precipitation in Aqueous Media
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | 1. Use of Organic Solvents: Prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol before diluting into aqueous buffers or cell culture media. 2. Final Solvent Concentration: Ensure the final concentration of the organic solvent in the aqueous solution is low to prevent precipitation and cellular toxicity. |
| Incorrect pH | 1. pH Adjustment: The solubility of related retinoids can be pH-dependent. While this compound is less affected than retinoic acid, significant pH deviations from neutral in your experimental buffer could influence its stability and solubility. |
Quantitative Data on Retinoid Stability
| Condition | Time | Temperature | Degradation (% Decline) | Reference |
| Long-term Stability | 6 months | 25°C | 0% - 80% | |
| Accelerated Stability | 6 months | 40°C | 40% - 100% | |
| Photostability | 1 week | Ambient | More pronounced than temperature-induced degradation |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Inert gas (Nitrogen or Argon)
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Amber-colored microcentrifuge tubes or glass vials
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Calibrated analytical balance
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Pipettes and sterile tips
Procedure:
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Under subdued light, accurately weigh a precise amount of this compound (e.g., 3 mg) using an analytical balance.
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Transfer the weighed this compound to an amber-colored vial.
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Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is approximately 286.45 g/mol .
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Volume (L) = (mass (g) / molecular weight ( g/mol )) / concentration (mol/L)
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For 3 mg: (0.003 g / 286.45 g/mol ) / 0.010 mol/L ≈ 0.001047 L = 1047 µL
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-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound.
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Gently vortex the vial until the solid is completely dissolved.
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Purge the headspace of the vial with a gentle stream of inert gas (nitrogen or argon) to displace oxygen.
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Seal the vial tightly.
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Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
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Store the stock solution at -80°C, protected from light.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of this compound. Specific parameters such as the column, mobile phase composition, and gradient may need to be optimized for your specific instrumentation and sample matrix.
Materials:
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HPLC system with a UV detector
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Reversed-phase C18 column
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HPLC-grade solvents (e.g., methanol, acetonitrile (B52724), water, acetic acid)
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This compound standard for calibration curve
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Samples for analysis
Procedure:
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Sample Preparation:
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Extract this compound from the experimental matrix (e.g., cell lysate, plasma) using an appropriate organic solvent (e.g., hexane, ethyl acetate).
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Evaporate the organic solvent under a stream of nitrogen.
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Reconstitute the dried extract in the mobile phase.
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Chromatographic Conditions (Example):
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% acetic acid. The exact gradient program should be optimized to achieve good separation from other retinoid isomers and matrix components.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector set at the maximum absorbance wavelength for this compound (approximately 345 nm).
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Analysis:
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Prepare a calibration curve using a series of known concentrations of the this compound standard.
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Inject the prepared samples and standards into the HPLC system.
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Identify the this compound peak based on its retention time compared to the standard.
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Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
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Visualizations
Caption: Workflow for a typical cell-based experiment using this compound.
Caption: 9-cis Retinoic Acid signaling through RAR and RXR nuclear receptors.
Caption: Decision tree for troubleshooting failed this compound experiments.
References
Technical Support Center: Enhancing the Bioavailability of 9-cis Retinol in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 9-cis Retinol and its derivatives in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in achieving high bioavailability of this compound after oral administration?
A1: The primary challenge with oral delivery of this compound is its instability in the low pH environment of the stomach. This can lead to significant degradation of the compound before it can be absorbed. Studies have shown that 9-cis-Retinol and 9-cis-retinyl esters are particularly susceptible to gastric acidity, resulting in lower efficacy compared to more stable forms like 9-cis-retinal (B17824).[1]
Q2: Which form of 9-cis retinoid is most effective for oral administration in animal studies?
A2: While this compound is the parent compound, research suggests that its aldehyde form, 9-cis-retinal, is more robust for oral delivery. 9-cis-retinal is more resistant to the acidic conditions of the stomach.[1] Additionally, prodrugs such as 9-cis-retinyl acetate (B1210297) (9-cis-R-Ac) have demonstrated greater efficacy than 9-cis-retinal in some studies, attributed to potentially improved stability and absorption.[2]
Q3: Are there alternative delivery methods to enhance the bioavailability of 9-cis retinoids?
A3: Yes, several alternative methods can bypass the issues associated with oral administration. These include:
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Subcutaneous Injection: A drug delivery system using a combination of poly(d,l-lactide-co-glycolide) (B1216819) (PLGA) microparticles and alginate hydrogel has been shown to provide sustained, long-term release of 9-cis-retinoids. This method was found to be more efficacious and less toxic than oral administration in mice.[3]
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Intraperitoneal Injection: This route has also been used to administer 9-cis retinoids, avoiding the gastrointestinal tract altogether.[1]
Q4: What is the metabolic fate of this compound and its derivatives in the context of vision research?
A4: In animal models of retinal degeneration, orally administered 9-cis retinoids are delivered to the retinal pigment epithelium (RPE) cells. There, they can bypass the defective visual cycle by binding to opsin to form iso-rhodopsin, a functional photopigment that can initiate phototransduction. For instance, 9-cis-retinyl acetate is processed to 9-cis-retinal in the eye.
Q5: How does 9-cis Retinoic Acid relate to this compound in vivo?
A5: this compound can be metabolized in vivo to 9-cis-retinoic acid. 9-cis-retinoic acid is a ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression. This metabolic conversion is important to consider, as it can lead to broader biological effects beyond the visual cycle.
Troubleshooting Guides
Issue 1: Low or Variable Bioavailability After Oral Gavage
| Potential Cause | Troubleshooting Step |
| Degradation in Stomach Acid | This compound and its esters are unstable at low pH. Consider switching to the more acid-resistant 9-cis-retinal. Alternatively, investigate the use of enteric-coated formulations to protect the compound through the stomach. |
| Poor Solubility | Retinoids are lipophilic and have low aqueous solubility. Ensure the vehicle used for oral gavage is appropriate. Soybean oil is a commonly used vehicle for 9-cis-retinyl acetate. The use of fatty-acid-free bovine serum albumin (BSA) has also been explored as a protectant and vehicle. |
| Incorrect Gavage Technique | Improper technique can lead to inaccurate dosing or aspiration. Ensure personnel are properly trained in oral gavage for the specific animal model. |
| Metabolism | Rapid metabolism in the gut wall or first-pass metabolism in the liver can reduce systemic bioavailability. Consider alternative routes of administration like subcutaneous or intraperitoneal injection to bypass the gastrointestinal tract and liver first-pass effect. |
Issue 2: Observed Toxicity or Adverse Events
| Potential Cause | Troubleshooting Step |
| High Peak Plasma Concentrations | Oral administration can lead to high and potentially toxic plasma concentrations shortly after dosing. Monitor for signs of toxicity. If observed, consider reducing the dose or using a sustained-release formulation to maintain therapeutic levels without high peaks. |
| Off-Target Effects | Metabolism to 9-cis-retinoic acid can activate RAR and RXR signaling pathways, potentially leading to unintended biological effects. Carefully observe animals for any unexpected physiological or behavioral changes. |
| Vehicle Toxicity | The vehicle used for administration could be causing adverse effects. Run a vehicle-only control group to rule out this possibility. |
Quantitative Data Summary
Table 1: Comparison of Isorhodopsin Formation Following Oral Gavage of Different 9-cis Retinoids in Rpe65-/- Mice
| Compound Administered | Relative Isorhodopsin Formation | Reference |
| 9-cis-retinal | 100% | |
| 9-cis-Retinol | ~30% | |
| 9-cis-retinyl ester | ~30% |
Table 2: Bioavailability and Efficacy of 9-cis-Retinyl Acetate (9-cis-R-Ac) in Rpe65-/- Mice
| Administration Regimen | Key Findings | Reference |
| Single dose | Dose-dependent accumulation of 9-cis-retinal in the eyes, correlating with improved retinal function. | |
| Daily for 14 days (12.5 and 50 mg/kg/d) | Appeared well-tolerated, with the exception of body weight loss at the higher dose. | |
| Daily or intermittent (1 and 4 mg/kg) for 8 weeks | Dose-dependent improvement of retinal function and morphology. |
Experimental Protocols
Protocol 1: Oral Gavage of 9-cis Retinoids in Mice
This protocol is a generalized procedure based on methodologies described in the cited literature.
Materials:
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9-cis retinoid (e.g., 9-cis-retinal, 9-cis-Retinol, 9-cis-retinyl acetate)
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Vehicle (e.g., soybean oil, ethanol)
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Animal feeding needles (gavage needles), appropriate size for the mouse
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Syringes (1 mL)
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Balance
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Vortex mixer
Procedure:
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Preparation of Dosing Solution:
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All procedures involving retinoids should be performed under dim red light to prevent photoisomerization.
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Accurately weigh the required amount of the 9-cis retinoid.
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Dissolve the retinoid in the chosen vehicle. For example, 9-cis-retinal can be dissolved in absolute ethanol. 9-cis-retinyl acetate is often administered in soybean oil.
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Vortex the solution until the retinoid is fully dissolved. Prepare fresh on the day of the experiment.
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Animal Handling and Dosing:
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Gently restrain the mouse.
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Measure the distance from the oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.
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Attach the gavage needle to the syringe containing the dosing solution.
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Carefully insert the needle into the esophagus and gently advance it to the predetermined depth.
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Slowly administer the solution.
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Withdraw the needle and return the animal to its cage.
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Monitor the animal for any signs of distress.
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Post-Administration Analysis:
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At the desired time points, euthanize the animals and collect tissues of interest (e.g., eyes, liver, plasma).
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Analyze retinoid content using High-Performance Liquid Chromatography (HPLC).
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Visualizations
Caption: Workflow for oral gavage experiments with 9-cis retinoids.
Caption: 9-cis retinoids bypass the defective visual cycle.
References
Technical Support Center: Overcoming Resistance to 9-cis Retinol Treatment in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 9-cis Retinol (9-cis-retinoic acid) in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cells?
A1: this compound is a pan-agonist for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1] Upon binding, it induces the formation of RAR/RXR heterodimers or RXR/RXR homodimers. These complexes then bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, regulating transcription to control processes like cell proliferation, differentiation, and apoptosis.[2]
Q2: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the potential molecular mechanisms?
A2: Resistance to this compound can arise from several factors:
-
Epigenetic Silencing of RARβ: The tumor suppressor gene RARβ is often silenced in cancer cells through hypermethylation of its promoter region. This loss of RARβ expression can lead to retinoid resistance.
-
Altered Receptor and Co-factor Expression: Changes in the expression levels of RAR and RXR subtypes, or the coactivator and corepressor proteins that modulate their activity, can impair the transcriptional response to this compound.
-
Increased Retinoid Metabolism: Cancer cells can upregulate the expression of cytochrome P450 enzymes, which accelerate the metabolism and degradation of retinoic acid, reducing its intracellular concentration.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump this compound out of the cell, preventing it from reaching its nuclear targets.
-
Altered Cytoplasmic Binding Proteins: A shift in the ratio of cellular retinoic acid-binding protein II (CRABP-II) to fatty acid-binding protein 5 (FABP5) can divert this compound away from the RAR signaling pathway and towards the pro-proliferative PPARβ/δ pathway.
Q3: Can combination therapy help overcome this compound resistance?
A3: Yes, combination therapy is a promising strategy. Synergistic effects have been observed with:
-
Histone Deacetylase (HDAC) Inhibitors: HDAC inhibitors can help to remodel chromatin and re-express epigenetically silenced genes like RARβ, restoring sensitivity to retinoids.[3][4]
-
Other Retinoids: Co-treatment with all-trans retinoic acid (ATRA) may enhance the overall retinoid signaling response.
-
Chemotherapeutic Agents: Combining this compound with cytotoxic drugs like cisplatin (B142131) may help target and eliminate resistant cancer stem cell populations.
Q4: What are typical IC50 values for this compound in sensitive versus resistant cancer cell lines?
A4: IC50 values can vary significantly depending on the cell line and experimental conditions. Generally, sensitive cell lines exhibit IC50 values in the nanomolar to low micromolar range, while resistant lines may have much higher IC50 values or be completely unresponsive.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on cell proliferation. | Cell line may be inherently resistant. | Screen a panel of cell lines to identify a sensitive model. Check the expression of RARs and RXRs. |
| Epigenetic silencing of RARβ. | Treat cells with an HDAC inhibitor (e.g., Trichostatin A, Vorinostat) prior to or in combination with this compound to potentially restore RARβ expression.[3] | |
| High levels of retinoid-metabolizing enzymes. | Consider using synthetic retinoids that are more resistant to metabolic degradation. | |
| Initial response to this compound followed by relapse (acquired resistance). | Upregulation of drug efflux pumps. | Test for the expression of P-glycoprotein (ABCB1) and consider co-treatment with an ABC transporter inhibitor. |
| Altered expression of signaling pathway components. | Analyze changes in the expression of RARs, RXRs, co-activators, and co-repressors between sensitive and resistant cells. | |
| Inconsistent results between experiments. | Instability of this compound. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and protect from light. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and serum concentrations in your experiments. |
Data Presentation
Table 1: Comparative IC50 Values of Retinoids in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Sensitivity Status | Reference |
| A2780 S | Ovarian | PBPD | 9.594 (24h), 5.94 (48h) | Sensitive | |
| A2780 CP | Ovarian | PBPD | 29.72 (24h), 19.34 (48h) | Resistant | |
| A2780 | Ovarian | 19i (HDACi) | 0.49 | - | |
| A2780 CisR | Ovarian | 19i (HDACi) | 0.32 | Cisplatin-Resistant | |
| Cal27 | Head and Neck | CHDI0039 (HDACi) | 9-14 | - | |
| Cal27CisR | Head and Neck | CHDI0039 (HDACi) | 22-25 | Cisplatin-Resistant |
Table 2: Gene Expression Changes in Neuroblastoma Cell Lines Treated with 9-cis Retinoic Acid
| Gene | SH-SY5Y (Fold Change) | SK-N-DZ (Fold Change) | SK-N-Be(2) (Fold Change) |
| Upregulated Genes | |||
| CIDEA | >25 | - | - |
| TNFRSF10B | 10.2 | - | - |
| TNFSF10 | 3.2 | 2.5 | - |
| CASP1 | - | 2.2 | - |
| CASP5 | - | 2.5 | - |
| CASP8 | - | 2.0 | - |
| CASP10 | - | 3.5 | 2.1 |
| CD40LG | - | 2.1 | - |
| TNFRSF11B | - | 2.1 | - |
| CASP3 | - | - | 2.0 |
| LTBR | - | - | 2.0 |
| TNFRSF25 | - | - | 2.0 |
| Downregulated Genes | |||
| APAF1 | -2.1 | - | - |
| BFAR | -2.0 | - | - |
| HRK | - | -2.1 | - |
| TP73 | - | - | -2.1 |
Data adapted from a study on neuroblastoma cell lines treated with 9-cis RA.
Table 3: Combination Index (CI) for Retinoids and HDAC Inhibitors
| Cell Line | Combination | Effect | CI Value | Reference |
| H1703 | 13-cis RA + 4-HPR (72h) | Synergy | <1 | |
| H1703 | ATRA + 4-HPR (72h) | Synergy | <1 | |
| Neuroblastoma Cells | ATRA + VPA (HDACi) | Synergy | Bliss independence excess of 20% | |
| Neuroblastoma Cells | ATRA + LAQ824 (HDACi) | Synergy | Synergistic effects on cell viability and apoptosis | |
| Neuroblastoma Cells | ATRA + SAHA (HDACi) | Synergy | Synergistic effects on cell viability and apoptosis |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using MTT Assay
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Analysis of RARβ Promoter Methylation by Methylation-Specific PCR (MSP)
-
Genomic DNA Extraction:
-
Extract genomic DNA from both this compound-sensitive and -resistant cancer cells using a commercial kit.
-
-
Bisulfite Conversion:
-
Treat 1-2 µg of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
Primer Design:
-
Design two pairs of primers for the RARβ promoter region. One pair is specific for the methylated sequence (M primers) and the other for the unmethylated sequence (U primers).
-
-
PCR Amplification:
-
Perform two separate PCR reactions for each DNA sample, one with the M primers and one with the U primers.
-
Use appropriate positive and negative controls for methylated and unmethylated DNA.
-
A typical PCR program includes an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 2% agarose (B213101) gel.
-
The presence of a band in the "M" lane indicates methylation, while a band in the "U" lane indicates an unmethylated promoter.
-
Protocol 3: Western Blot Analysis of RAR and RXR Protein Expression
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for RARα, RARβ, RARγ, RXRα, RXRβ, or RXRγ overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Visualizations
Caption: this compound Signaling Pathways.
Caption: Troubleshooting Workflow for this compound Resistance.
References
- 1. The efficacy of 9-cis retinoic acid in experimental models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. pnas.org [pnas.org]
- 4. A functional genetic screen identifies retinoic acid signaling as a target of histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for synthetic 9-cis Retinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for synthetic 9-cis Retinol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for synthetic this compound?
Synthetic this compound is highly sensitive to light, oxygen, and heat. To ensure its stability, it should be stored under an inert gas such as argon or nitrogen at -20°C or lower in a tightly sealed, light-protected container.[1] For long-term storage, -80°C is recommended.[2] Stock solutions, particularly in aqueous buffers, are not recommended for storage for more than one day.[3]
2. What solvents are suitable for dissolving synthetic this compound?
This compound is soluble in organic solvents like ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[3] It is sparingly soluble in aqueous buffers. To prepare an aqueous solution, it is recommended to first dissolve the compound in ethanol and then dilute it with the aqueous buffer of choice.[3] When preparing stock solutions, it is advisable to purge the solvent with an inert gas to minimize oxidation.
3. What are the common impurities found in synthetic this compound?
Impurities in synthetic this compound can arise from the synthesis process or degradation. Common impurities include other stereoisomers such as all-trans-Retinol and 13-cis-Retinol, as well as oxidation products. Photoisomerization can also lead to the formation of other cis isomers.
4. How can I assess the purity of my synthetic this compound sample?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound. A reversed-phase C18 column is typically used for separation. The purity is determined by measuring the peak area of this compound relative to the total peak area of all components in the chromatogram.
Troubleshooting Guides
Low or No Biological Activity in Cell Culture
Question: I am not observing the expected biological effect of this compound in my cell culture experiments. What could be the issue?
Answer:
-
Degradation of this compound: Retinoids are unstable in aqueous solutions, especially under normal cell culture conditions (light, air, and relatively high temperatures). It is crucial to handle the compound and prepare solutions under subdued light and to use freshly prepared solutions for each experiment. The stability of retinoids is significantly reduced in serum-free media compared to serum-supplemented media.
-
Improper Solvent or Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells, typically below 0.1%. Also, verify the calculations for your stock and working solutions.
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Suboptimal Cell Density or Health: The cellular response to retinoids can be dependent on cell density and overall health. Ensure your cells are in the logarithmic growth phase and are not overly confluent.
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Presence of Antagonists: Components in the serum or media could potentially interfere with the action of this compound.
Inconsistent Results Between Experiments
Question: I am observing significant variability in my results between different experiments using the same concentration of this compound. What could be the cause?
Answer:
-
Inconsistent Solution Preparation: Due to its instability, variations in the preparation of this compound solutions can lead to different effective concentrations in each experiment. Always prepare fresh solutions immediately before use.
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Light Exposure: Even brief exposure to light can cause isomerization and degradation of this compound. All manipulations should be performed under yellow or red light.
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Batch-to-Batch Variation: If you are using different batches of synthetic this compound, there may be variations in purity. It is advisable to test the purity of each new batch upon receipt.
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Serum Variability: If using fetal bovine serum (FBS), there can be significant lot-to-lot variation in endogenous retinoid levels and binding proteins, which can affect the cellular response to exogenous this compound.
Precipitation of this compound in Culture Medium
Question: I noticed a precipitate in my culture medium after adding the this compound solution. What should I do?
Answer:
-
Low Solubility: this compound has low solubility in aqueous media. This is a common issue.
-
Solution Preparation: To improve solubility, first dissolve the this compound in a small volume of an appropriate organic solvent like ethanol or DMSO before diluting it into the culture medium. Add the concentrated solution to the medium while vortexing or stirring to ensure rapid and even dispersion.
-
Final Concentration: Avoid preparing working solutions that are too close to the solubility limit of this compound in the final culture medium.
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~25 mg/mL | |
| DMSO | ~16 mg/mL | |
| DMF | ~25 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL |
Table 2: Recommended Storage Conditions and Stability
| Condition | Temperature | Duration | Notes | Reference |
| Solid | -20°C or lower | ≥ 4 years | Protect from light and oxygen; store under inert gas. | |
| Solid | -80°C | ≥ 2 years | Recommended for long-term storage. | |
| Stock Solution (in organic solvent) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. | |
| Stock Solution (in organic solvent) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. | |
| Aqueous Solution | 4°C | < 24 hours | Prone to degradation; prepare fresh. |
Experimental Protocols
Protocol: Purity Analysis of Synthetic this compound by HPLC
This protocol provides a general method for determining the purity of a synthetic this compound sample.
1. Materials and Reagents:
-
Synthetic this compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC-grade methanol
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol
-
Glacial acetic acid
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Standard Solution Preparation:
-
Accurately weigh a small amount of this compound reference standard.
-
Dissolve in ethanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Protect the solution from light and store at -20°C when not in use. Prepare fresh dilutions for each analysis.
3. Sample Preparation:
-
Accurately weigh the synthetic this compound sample to be tested.
-
Dissolve the sample in ethanol to a concentration similar to the standard solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water. An isocratic system of 85% acetonitrile and 15% water can be used. Alternatively, a gradient elution may be necessary to separate all impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 350 nm
-
Injection Volume: 20 µL
5. Analysis:
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram based on the retention time of the standard.
-
Calculate the purity of the sample by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.
Note: All procedures involving retinoids should be carried out under subdued light (e.g., yellow or red light) to prevent photoisomerization.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Quality control workflow for synthetic this compound.
References
Technical Support Center: Addressing Off-Target Effects of 9-cis Retinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects in experiments involving 9-cis Retinol (B82714). The primary off-target effects of 9-cis Retinol stem from its intracellular conversion to 9-cis-retinoic acid (9cRA), which can activate Retinoic Acid Receptors (RARs), leading to unintended biological consequences.
Frequently Asked Questions (FAQs)
Q1: My cells treated with this compound are showing effects consistent with Retinoic Acid Receptor (RAR) activation. Why is this happening?
A1: this compound can be metabolized by cellular enzymes, such as cis-retinol dehydrogenases, into 9-cis-retinoic acid (9cRA).[1] 9cRA is a potent ligand for both Retinoid X Receptors (RXRs) and all three isoforms of Retinoic Acid Receptors (RARα, RARβ, and RARγ).[2][3] Therefore, the observed RAR activation is likely an off-target effect mediated by the metabolic conversion of this compound to 9cRA.
Q2: How can I confirm that the observed effects are due to off-target RAR activation by 9cRA?
A2: To confirm off-target RAR activation, you can use a pan-RAR antagonist, such as AGN 193109. This antagonist will block the binding of 9cRA to RARs. If the cellular effects you are observing are diminished or abolished in the presence of the RAR antagonist, it strongly suggests that the effects are mediated through RAR signaling.
Q3: What are the appropriate controls to include in my experiments to account for these off-target effects?
A3: The following controls are recommended:
-
Vehicle Control: To control for the effects of the solvent used to dissolve this compound.
-
This compound + pan-RAR Antagonist (e.g., AGN 193109): To determine the extent to which the observed effects are mediated by RAR activation.
-
This compound + pan-RXR Antagonist (e.g., HX531): To isolate the effects mediated specifically through RXR activation.
-
(Optional) 9-cis-retinoic acid (9cRA): To directly compare the effects of the metabolite with those of this compound.
Q4: I am working in a serum-free media. How might this affect my results with this compound?
A4: Retinoids, including retinol and retinoic acid, are less stable in serum-free media and can adhere to plasticware.[4] The absence of serum proteins, like albumin, which normally bind and stabilize retinoids, can lead to their degradation and reduced bioavailability.[1] This can result in inconsistent and lower-than-expected cellular responses. It is advisable to supplement serum-free media with bovine serum albumin (BSA) to improve the stability and delivery of retinoids.
Q5: How can I measure the conversion of this compound to 9-cis-retinoic acid in my cell cultures?
A5: High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying different retinoid isomers, including this compound and 9-cis-retinoic acid, from cell lysates or culture media. This allows you to directly measure the extent of metabolic conversion in your experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected cellular differentiation or apoptosis after this compound treatment. | Metabolic conversion of this compound to 9cRA, leading to off-target RAR activation. | Co-treat cells with a pan-RAR antagonist (e.g., AGN 193109) to block RAR signaling. If the effect is rescued, it confirms RAR-mediated off-target activity. |
| High variability in experimental results between replicates. | Instability or degradation of this compound in the culture medium, especially in serum-free conditions. | Ensure proper storage and handling of this compound stock solutions (protect from light and heat). If using serum-free media, consider adding BSA to stabilize the compound. |
| No observable effect of this compound, even at high concentrations. | Poor cellular uptake or rapid metabolism to inactive compounds. | Verify the expression of retinol uptake proteins and metabolic enzymes in your cell line. You can also measure the intracellular concentration of this compound and its metabolites using HPLC. |
| Observed effects do not match published data for RXR-specific activation. | The observed phenotype is a composite of both RXR and off-target RAR signaling. | Use a pan-RAR antagonist to block the RAR-mediated component of the response, thereby isolating the RXR-specific effects. |
Quantitative Data Summary
Table 1: Binding Affinities (Kd) of 9-cis-Retinoic Acid to Retinoid Receptors
| Receptor | Dissociation Constant (Kd) in nM |
| RARα | 0.2 - 0.7 |
| RARβ | 0.2 - 0.7 |
| RARγ | 0.2 - 0.7 |
| RXRα | 15.7 |
| RXRβ | 18.3 |
| RXRγ | 14.1 |
Table 2: Properties of Pan-Receptor Antagonists
| Antagonist | Target | Dissociation Constant (Kd) in nM | IC50 |
| AGN 193109 | Pan-RAR | RARα: 2, RARβ: 2, RARγ: 3 | ~0.15 nM (in a cell-based reporter assay) |
| HX531 | Pan-RXR | Not widely reported | 18 nM |
Experimental Protocols
Protocol 1: Use of Pan-RAR Antagonist (AGN 193109) as a Control
This protocol describes how to use a pan-RAR antagonist to verify if the observed effects of this compound are due to off-target RAR activation.
-
Prepare Stock Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to make a concentrated stock solution. Store at -80°C, protected from light.
-
Dissolve AGN 193109 in DMSO to make a concentrated stock solution (e.g., 10 mM). Store at -20°C.
-
-
Cell Seeding:
-
Seed your cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
-
Treatment:
-
Pre-incubation with Antagonist: Pre-treat the cells with the pan-RAR antagonist AGN 193109 for 30 minutes to 1 hour before adding this compound. A final concentration of 10-100 times the Kd of the antagonist is a good starting point (e.g., 100-300 nM).
-
Co-treatment: Add this compound to the media already containing the antagonist. Include the following experimental groups:
-
Vehicle control
-
This compound alone
-
AGN 193109 alone
-
This compound + AGN 193109
-
-
-
Incubation:
-
Incubate the cells for the desired experimental duration.
-
-
Analysis:
-
Assess your endpoint of interest (e.g., gene expression of RAR target genes like RARβ, cell proliferation, differentiation markers). A reversal or significant reduction of the this compound effect in the co-treatment group indicates an RAR-mediated off-target effect.
-
Protocol 2: Quantification of Retinoids by HPLC
This protocol provides a general workflow for the extraction and analysis of this compound and 9-cis-retinoic acid from cell culture samples.
-
Sample Collection:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable method (e.g., sonication in a buffered solution).
-
Collect both the cell lysate and the culture medium for a comprehensive analysis of retinoid metabolism and secretion.
-
-
Retinoid Extraction:
-
Perform a liquid-liquid extraction. A common method involves adding two volumes of acetonitrile (B52724) to the sample to precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant containing the retinoids to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Use a C18 reversed-phase column.
-
The mobile phase often consists of a gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Detect the retinoids using a UV detector at a wavelength of approximately 340-350 nm.
-
Quantify the peaks by comparing their area to a standard curve generated with known concentrations of this compound and 9-cis-retinoic acid.
-
Visualizations
Caption: Metabolic pathway of this compound and its subsequent receptor activation.
Caption: A logical workflow for diagnosing off-target effects of this compound.
References
- 1. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonizing Retinoic Acid Receptors Increases Myeloid Cell Production by Cultured Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic retinoid AGN 193109 but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HX 531 | Retinoid X Receptors | Tocris Bioscience [tocris.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 9-cis-Retinol and all-trans-Retinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 9-cis-retinol (B22316) and all-trans-retinol, two key isomers of vitamin A. Understanding the distinct metabolic fates and signaling pathways of these molecules is crucial for research in cellular biology, pharmacology, and the development of retinoid-based therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways to facilitate a clear and objective comparison.
Introduction
All-trans-retinol is the most common form of vitamin A and serves as the precursor to all-trans-retinoic acid (ATRA), a potent ligand for the Retinoic Acid Receptors (RARs). 9-cis-retinol, another naturally occurring isomer, is the precursor to 9-cis-retinoic acid (9-cis-RA), which is unique in its ability to act as a high-affinity ligand for both RARs and Retinoid X Receptors (RXRs). This fundamental difference in receptor activation leads to distinct downstream biological effects, making a comparative understanding of their activities essential.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters comparing the biological activities of 9-cis-retinol and all-trans-retinol, and their active metabolites.
Table 1: Binding Affinities to Cellular Retinol-Binding Proteins (CRBPs)
| Retinoid | Binding Protein | Apparent Dissociation Constant (K'd) |
| 9-cis-Retinol | CRBPI | 11 nM[1] |
| CRBPII | 68 nM[1] | |
| all-trans-Retinol | CRBPI | ~3-fold higher affinity than 9-cis-retinol[2] |
| CRBPII | Higher affinity than 9-cis-retinol[1] | |
| 9-cis-Retinal | CRBPI | 8 nM[1] |
| CRBPII | 5 nM | |
| all-trans-Retinal | CRBPI | Higher affinity than 9-cis-retinal |
| CRBPII | Higher affinity than 9-cis-retinal |
Table 2: Enzyme Kinetics of Retinol (B82714) Metabolizing Enzymes
| Enzyme | Substrate | K_m | V_max | Catalytic Efficiency (V_max/K_m) |
| Lecithin (B1663433):Retinol Acyltransferase (LRAT) | all-trans-Retinol | 0.243 µM | 0.199 µM/(min·mg) | 0.819 |
| 9-cis-Retinol | Data not available | Data not available | Data not available | |
| Retinal Dehydrogenase 3 (RALDH3) | all-trans-Retinal | - | - | 77.9 |
| 9-cis-Retinal | No activity | No activity | No activity | |
| Retinal Dehydrogenase 4 (RALDH4) | all-trans-Retinal | No activity | No activity | No activity |
| 9-cis-Retinal | - | - | 27.4 |
Table 3: Potency of Retinoic Acid Isomers in Receptor Activation and Biological Response
| Retinoic Acid Isomer | Assay | Relative Potency |
| 9-cis-Retinoic Acid | RXR Activation (Transfection Assay) | Up to 40-fold more potent than all-trans-RA |
| Neuroblastoma Differentiation (Antiproliferative Activity) | 5 to 10-fold more potent than all-trans-RA | |
| RARβ and CRABP II Induction (Neuroblastoma cells) | Requires 10-fold higher concentration than all-trans-RA for comparable induction at nanomolar levels, but greater induction at high concentrations | |
| all-trans-Retinoic Acid | RAR Activation (Transfection Assay) | Reference |
| Neuroblastoma Differentiation | Reference | |
| RARβ and CRABP II Induction (Neuroblastoma cells) | Effective at nanomolar concentrations |
Signaling Pathways
The biological activities of 9-cis-retinol and all-trans-retinol are mediated through their conversion to their respective retinoic acid forms, which then act as ligands for nuclear receptors. The following diagrams illustrate these pathways.
Caption: Metabolic and signaling pathways of all-trans-retinol and 9-cis-retinol.
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare the biological activities of 9-cis-retinol and all-trans-retinol.
Retinol Dehydrogenase (RDH) Activity Assay (Cell-Based)
This assay quantifies the conversion of retinol to retinaldehyde in cells overexpressing a specific RDH enzyme.
a. Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Transfect cells with an expression vector for the desired RDH (e.g., HSD17B13) or an empty vector control using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.
-
Allow protein expression for 24-48 hours.
b. Substrate Incubation:
-
Prepare a stock solution of all-trans-retinol or 9-cis-retinol in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Dilute the retinol stock solution in cell culture medium to the desired final concentration (e.g., 5-10 µM).
-
Remove the medium from the cells and add the retinol-containing medium.
-
Incubate the cells for a defined period (e.g., 8 hours) at 37°C.
c. Sample Preparation and Analysis:
-
After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Extract retinoids from the cell lysate using an organic solvent (e.g., hexane).
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried retinoid extract in the High-Performance Liquid Chromatography (HPLC) mobile phase.
-
Inject the samples onto a C18 reverse-phase HPLC column.
-
Separate and quantify retinaldehyde by monitoring the absorbance at a specific wavelength (e.g., 340 nm).
-
Normalize the amount of retinaldehyde produced to the total protein concentration of the cell lysate.
Caption: Workflow for a cell-based retinol dehydrogenase activity assay.
Reporter Gene Assay for Retinoid Activity
This assay measures the ability of retinoid isomers to activate transcription through RARs and RXRs.
a. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., MCF-7 or HEK293) in the appropriate medium.
-
Seed cells in 48-well plates.
-
Co-transfect the cells with:
-
A reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).
-
An expression vector for the desired nuclear receptor (e.g., RARα or RXRα), if not endogenously expressed at sufficient levels.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
b. Retinoid Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of all-trans-retinoic acid or 9-cis-retinoic acid.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24 hours.
c. Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of reporter gene activity relative to the vehicle control.
-
Plot the fold induction as a function of retinoid concentration to determine the EC50 value.
Caption: Workflow for a retinoid reporter gene assay.
Conclusion
The biological activities of 9-cis-retinol and all-trans-retinol, while sharing the commonality of being vitamin A precursors, diverge significantly in their metabolic pathways and downstream effects. All-trans-retinol is the primary precursor for ATRA, which exclusively signals through RARs. In contrast, 9-cis-retinol gives rise to 9-cis-RA, a pan-agonist for both RARs and RXRs. This dual-receptor activation by 9-cis-RA accounts for its often-observed higher potency in various biological assays. The substrate specificities of the metabolizing enzymes, such as the distinct preferences of RALDH3 and RALDH4 for all-trans- and 9-cis-retinal, respectively, further underscore the segregated pathways governing the synthesis of these two important signaling molecules. A thorough understanding of these differences is paramount for the design of targeted therapeutic strategies that aim to modulate specific arms of the retinoid signaling network. Further research is warranted to elucidate the complete kinetic profiles of all enzymes involved in the metabolism of both retinol isomers.
References
Validating the Role of 9-cis Retinoic Acid in Retinoid X Receptor (RXR) Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 9-cis retinoic acid's performance in activating Retinoid X Receptors (RXRs) against other alternatives, supported by experimental data. Detailed methodologies for key validation experiments are also presented to aid in the design and interpretation of related research.
Introduction to 9-cis Retinoic Acid and RXR
The Retinoid X Receptor (RXR) is a type of nuclear receptor that plays a crucial role in regulating gene expression involved in various physiological processes, including development, metabolism, and cell differentiation. RXRs can function as homodimers or as heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), the Vitamin D Receptor (VDR), and Thyroid Hormone Receptors (TRs).
9-cis retinoic acid, a stereoisomer of all-trans retinoic acid (ATRA), has been identified as a high-affinity ligand for and a potent activator of RXRs.[1][2][3] This contrasts with ATRA, which is the primary ligand for RARs and shows little to no binding affinity for RXRs.[2] The activation of RXR by 9-cis retinoic acid is a key event that initiates a cascade of molecular interactions leading to the transcription of target genes. However, the role of 9-cis retinoic acid as the true endogenous ligand for RXR has been a subject of debate in the scientific community.[4]
Comparative Analysis of RXR Activators
The following table summarizes the quantitative data on the binding affinities (Kd) and activation potencies (EC50) of 9-cis retinoic acid and other relevant compounds for RXRs and RARs.
| Compound | Receptor | Binding Affinity (Kd) (nM) | Activation Potency (EC50) (nM) | Reference |
| 9-cis Retinoic Acid | RXRα | ~18 | ~100 | |
| RXRβ | ~12 | - | ||
| RXRγ | ~12 | - | ||
| RARα | ~0.4 | ~191 | ||
| RARβ | ~0.2 | ~50 | ||
| RARγ | ~0.7 | ~45 | ||
| All-trans Retinoic Acid (ATRA) | RXRα | >1000 | >1000 | |
| RARα | ~0.4 | - | ||
| RARβ | ~0.2 | - | ||
| RARγ | ~0.7 | - | ||
| Bexarotene (Targretin®) | RXRα | ~25 | ~33 | |
| RXRβ | - | ~24 | ||
| RXRγ | - | ~25 | ||
| RARs | >10,000 | >10,000 |
Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a higher affinity. EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. These values can vary depending on the specific experimental conditions and cell types used.
Signaling Pathway of RXR Activation
The activation of RXR by 9-cis retinoic acid follows a well-defined signaling pathway. Upon entering the cell, 9-cis retinoic acid translocates to the nucleus and binds to the ligand-binding domain (LBD) of an RXR monomer. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The ligand-bound RXR can then form either a homodimer (RXR/RXR) or a heterodimer with another nuclear receptor partner (e.g., RAR). This receptor-ligand-coactivator complex then binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby activating their transcription.
Caption: RXR activation pathway by 9-cis Retinoic Acid.
Experimental Protocols for Validation
Validating the role of 9-cis retinoic acid in RXR activation involves a series of key experiments designed to assess ligand binding, receptor dimerization, DNA binding, and transcriptional activation.
Experimental Workflow
References
- 1. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 2. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
A Comparative Analysis of 9-cis Retinol and 9-cis-Retinoic Acid Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling mechanisms of 9-cis Retinol and its active metabolite, 9-cis-retinoic acid. The information presented is supported by experimental data to aid in research and drug development endeavors.
Introduction
Vitamin A and its derivatives, collectively known as retinoids, are crucial regulators of a vast array of biological processes, including cell growth, differentiation, and apoptosis. Their effects are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). While 9-cis-retinoic acid is a well-established high-affinity ligand for both RAR and RXR subtypes, the biological activity of its precursor, this compound, is contingent upon its metabolic conversion. This guide delves into a comparative analysis of these two molecules, highlighting their distinct signaling pathways and biological potencies.
Signaling Pathways
The fundamental difference in the signaling of this compound and 9-cis-retinoic acid lies in their interaction with nuclear receptors. This compound acts as a pro-ligand and does not directly bind to RARs or RXRs. Its biological activity is realized only after its intracellular conversion to 9-cis-retinoic acid. This metabolic process is a two-step enzymatic reaction.
In contrast, 9-cis-retinoic acid is a direct, high-affinity ligand for all three isoforms of both RAR (α, β, γ) and RXR (α, β, γ). This dual agonism allows 9-cis-retinoic acid to activate a broad spectrum of target genes through the formation of RAR/RXR heterodimers and RXR/RXR homodimers, leading to diverse physiological responses.
Quantitative Data Comparison
The following tables summarize the key quantitative differences in the biological activities of this compound and 9-cis-retinoic acid.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Binding Affinity (Ki/Kd, nM) | Reference |
| This compound | RARα, β, γ | No direct binding reported | - |
| RXRα, β, γ | No direct binding reported | - | |
| 9-cis-Retinoic Acid | RARα | 0.5 - 27 | [1][2] |
| RARβ | 0.5 - 27 | [1][2] | |
| RARγ | 0.5 - 27 | [1] | |
| RXRα | 3.8 - 12 | ||
| RXRβ | 18.3 | ||
| RXRγ | 14.1 |
It is widely accepted that this compound does not directly bind to RAR or RXR and must be metabolized to 9-cis-retinoic acid to exert its genomic effects.
Table 2: Comparative Potency in Cell-Based Assays
| Assay | Cell Line | Compound | Potency (EC50/Activity) | Reference |
| Reporter Gene Assay | LA-N-5 (Neuroblastoma) | 9-cis-Retinoic Acid | 2- to 3-fold greater reporter gene activity than ATRA at >10⁻⁸ M | |
| Antiproliferative Activity | LA-N-5 (Neuroblastoma) | 9-cis-Retinoic Acid | 5- to 10-fold more potent than all-trans-retinoic acid (ATRA) | |
| Gene Induction (RARβ) | SH-SY5Y (Neuroblastoma) | 9-cis-Retinoic Acid | Required 10-fold higher concentrations than ATRA for comparable induction |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for Receptor Affinity
This protocol is adapted from established methods for determining the binding affinity of retinoids to nuclear receptors.
Methodology:
-
Receptor Preparation: Prepare nuclear extracts or whole-cell lysates from cells overexpressing the specific RAR or RXR isoform of interest.
-
Incubation: In a multi-well plate, incubate a fixed amount of the receptor preparation with a constant concentration of radiolabeled [³H]9-cis-retinoic acid.
-
Competition: To parallel wells, add increasing concentrations of unlabeled 9-cis-retinoic acid (for homologous competition) or this compound (for heterologous competition).
-
Equilibration: Incubate the plates at 4°C for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand using a filtration method (e.g., glass fiber filters).
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) and subsequently derive the Ki (inhibition constant) or Kd (dissociation constant) using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay for Transcriptional Activation
This assay measures the ability of a compound to activate a specific nuclear receptor and drive the expression of a reporter gene.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect with three plasmids:
-
An expression vector for the full-length RAR or RXR.
-
A reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).
-
A control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.
-
-
Compound Treatment: After transfection, treat the cells with various concentrations of this compound or 9-cis-retinoic acid.
-
Cell Lysis: After an appropriate incubation period (e.g., 24 hours), lyse the cells to release the cellular contents.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent kit.
-
Normalization: Normalize the luciferase activity to the activity of the co-transfected control reporter (e.g., β-galactosidase activity).
-
Data Analysis: Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that elicits 50% of the maximal response).
In Vitro Conversion of this compound to 9-cis-Retinoic Acid
This protocol outlines a method to assess the metabolic conversion of this compound using liver microsomes.
Methodology:
-
Microsome Preparation: Isolate microsomes from liver tissue (e.g., rat or human) by differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing the liver microsomes, a buffered solution, and necessary cofactors for the dehydrogenase enzymes (e.g., NAD⁺).
-
Initiation: Initiate the reaction by adding a known concentration of this compound to the pre-warmed reaction mixture.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points, stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents).
-
Extraction: Extract the retinoids from the reaction mixture using a liquid-liquid extraction procedure.
-
HPLC Analysis: Analyze the extracted samples using high-performance liquid chromatography (HPLC) with a UV detector to separate and quantify this compound, 9-cis-retinal, and 9-cis-retinoic acid.
-
Quantification: Determine the concentrations of each retinoid by comparing the peak areas to those of known standards.
-
Data Analysis: Calculate the rate of conversion of this compound to 9-cis-retinoic acid over time.
Conclusion
The signaling pathways of this compound and 9-cis-retinoic acid are fundamentally distinct. This compound functions as a prodrug, requiring enzymatic conversion to its active form, 9-cis-retinoic acid. In contrast, 9-cis-retinoic acid is a potent, direct agonist for both RAR and RXR nuclear receptors. This difference has significant implications for their biological activities, with the potency of this compound being highly dependent on the metabolic capacity of the target tissue. For researchers and drug development professionals, understanding these differences is critical for the design and interpretation of experiments and for the development of novel therapeutic agents targeting the retinoid signaling pathways.
References
cross-validation of different 9-cis Retinol quantification methods
A Comparative Guide to the Quantification of 9-cis Retinol (B82714)
For researchers, scientists, and drug development professionals, the accurate quantification of 9-cis Retinol is critical for understanding its physiological roles and therapeutic potential. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data to aid in method selection and implementation.
Comparison of this compound Quantification Methods
The two predominant methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and accessibility.
Quantitative Data Summary
The following table summarizes the performance characteristics of HPLC-UV and LC-MS/MS for the quantification of this compound and related retinoids, as reported in various studies.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | >0.99[1] | >0.99[2] |
| Limit of Detection (LOD) | 0.7 pmol[1] | 10 fmol[3] |
| Limit of Quantification (LOQ) | ~2.5-5.0 ng[4] | 702 fmol |
| Precision (RSD %) | Intra-day: 5.9-10.0% Inter-day: 5.9-11.0% | Intra-assay: 5.4% Inter-assay: 8.9% |
| Typical Sample Types | Plasma, Tissues | Human Plasma, Rat Prostate, Tissues |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the analysis of retinoids due to its robustness and accessibility.
Sample Preparation (from Tissue)
-
Homogenize tissue samples in a suitable buffer.
-
Acidify the homogenate to a pH of 3-4.
-
Extract the retinoids multiple times with an organic solvent such as a mixture of chloroform (B151607) and methanol, or diethyl ether. All procedures should be carried out under yellow light to prevent photoisomerization.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Chromatographic Conditions
-
Column: A normal-phase Zorbax SIL column (4.6 x 250 mm, 5 µm) is often used.
-
Mobile Phase: An isocratic mobile phase of 0.4% 2-propanol in hexane (B92381) can be employed.
-
Flow Rate: A typical flow rate is 2 mL/min.
-
Detection: UV absorbance is monitored at 325 nm for retinol isomers and 340 nm for retinoic acid isomers.
-
Quantification: The concentration of this compound is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting low endogenous levels of retinoids.
Sample Preparation (from Human Plasma)
-
To prevent photoisomerization and degradation, perform all experimental work in a dark room under red light at 20°C.
-
Extract 9-cis Retinoic Acid and its metabolites from human plasma using liquid-liquid extraction with a mixture of ethyl acetate, n-hexane, and isopropyl alcohol (30:65:5, v/v/v).
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
Chromatographic and Mass Spectrometric Conditions
-
Chromatography: A reverse-phase column, such as a Merck Chromolith Performance RP18, is used for separation.
-
Mobile Phase: A gradient elution with two mobile phases is typically employed.
-
Ionization: Electrospray ionization (ESI) in negative polarity is commonly used.
-
Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for 9-cis Retinoic Acid and its internal standard.
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Visualizations
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a logical workflow for the .
Caption: Workflow for cross-validating this compound quantification methods.
This compound Signaling Pathway
This compound is a precursor to 9-cis Retinoic Acid, a crucial signaling molecule that regulates gene expression through nuclear receptors.
Caption: Simplified signaling pathway of this compound.
This guide provides a foundational understanding of the primary methods for this compound quantification. The choice of method will ultimately depend on the specific requirements of the research, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
- 1. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
confirming the enzymatic conversion of 9-cis-β-carotene to 9-cis Retinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary biochemical routes leading to the formation of 9-cis-retinol (B22316), a crucial precursor for the synthesis of 9-cis-retinoic acid, the endogenous ligand for the retinoid X receptor (RXR). Understanding these pathways is critical for research in vision, cellular growth, and differentiation, as well as for the development of novel therapeutics. We will explore the direct enzymatic conversion from 9-cis-β-carotene and the alternative pathway involving the isomerization of all-trans-retinoids.
Pathway 1: Enzymatic Cleavage of 9-cis-β-Carotene
The direct enzymatic conversion of dietary 9-cis-β-carotene represents a potential pathway for the endogenous synthesis of 9-cis-retinoids. This process is primarily mediated by carotenoid cleavage oxygenases.
The key enzymatic step is the asymmetric cleavage of 9-cis-β-carotene by β-carotene 9',10'-oxygenase (BCO2) . This enzyme is located in the inner mitochondrial membrane and exhibits broad substrate specificity. In contrast, the more well-known β-carotene 15,15'-monooxygenase (BCO1) , responsible for the symmetric cleavage of all-trans-β-carotene to yield two molecules of all-trans-retinal, has been shown to be inactive with 9-cis-β-carotene[1][2].
The cleavage of 9-cis-β-carotene by BCO2 yields 9-cis-β-apo-10'-carotenal and β-ionone[1]. The 9-cis-retinal (B17824), a shorter apocarotenal, can then be subsequently reduced to 9-cis-retinol by the action of various retinol (B82714) dehydrogenases (RDHs) , some of which have demonstrated activity with 9-cis-retinal[3][4].
dot
Caption: Enzymatic conversion of 9-cis-β-carotene to 9-cis-retinol.
Pathway 2: Isomerization of all-trans-Retinoids
An alternative and potentially more significant in vivo route to 9-cis-retinoids involves the isomerization of the more abundant all-trans-retinoids. This pathway can occur at the level of retinoic acid or potentially through the isomerization of all-trans-retinol or all-trans-retinal.
The most clearly demonstrated isomerization occurs from all-trans-retinoic acid to 9-cis-retinoic acid . This conversion has been observed in bovine liver microsomes and appears to be mediated by thiol groups, rather than a specific enzyme with Michaelis-Menten kinetics. The reaction reaches an equilibrium with approximately 15% of the retinoic acid in the 9-cis form.
Evidence also suggests the possibility of isomerization at earlier stages of the retinoid pathway. Cell homogenates have been shown to convert all-trans-retinol to 9-cis-retinal . Following this isomerization, 9-cis-retinal can be reduced to 9-cis-retinol by RDHs.
Caption: Workflow for the in vitro retinoic acid isomerization assay.
References
- 1. Substrate Specificity of Purified Recombinant Chicken β-Carotene 9′,10′-Oxygenase (BCO2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Role of β-Carotene 9,10-Dioxygenase in Macular Pigment Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinol Dehydrogenases Regulate Vitamin A Metabolism for Visual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The identification of a 9-cis retinol dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
9-cis-Retinoic Acid: A Comparative Analysis of its Efficacy in Developmental Studies
For Immediate Release
A comprehensive review of developmental studies reveals distinct efficacy profiles for 9-cis-retinoic acid (9cRA) when compared to other retinoids, most notably all-trans-retinoic acid (atRA). This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of these critical signaling molecules in embryonic development.
Retinoic acid, a metabolite of vitamin A, is essential for a multitude of developmental processes, including patterning of the nervous system, organogenesis, and limb formation.[1][2] Its biological effects are mediated through two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1][2] While atRA is the primary endogenous ligand for RARs, 9cRA is unique in its ability to bind with high affinity to both RAR and RXR isoforms.[3] This broader receptor activation profile underpins the differential and sometimes more potent effects of 9cRA observed in various developmental models.
Comparative Efficacy in Neural Development
Studies utilizing human neural stem cells (NSCs) and neuroblastoma cell lines have provided significant insights into the comparative effects of 9cRA and atRA on neurogenesis.
In a study on differentiating human NSCs, both 9cRA and atRA were found to have similar potency in promoting glial cell fates over neural differentiation. Both retinoids induced a concentration-dependent increase in the expression of the (astro-)glial marker S100β and the retinoic acid-metabolizing enzyme CYP26A1. However, at high concentrations (200–1000 nM), both retinoids significantly impaired the formation of neural networks.
Conversely, in human neuroblastoma cells (LA-N-5), 9cRA demonstrated a 5- to 10-fold greater potency than atRA in inhibiting cell proliferation and inducing differentiation, as evidenced by neurite outgrowth and increased acetylcholinesterase activity. Furthermore, 9cRA was more effective at inducing reporter gene activity through a retinoic acid responsive element and significantly enhanced the mRNA levels of RARα and RARβ. A separate study on SH-SY5Y neuroblastoma cells showed that while atRA was effective at nanomolar concentrations for inducing RAR-β and CRABP II expression, 9cRA required 10-fold higher concentrations for a comparable effect at lower ranges. However, at high concentrations, 9cRA produced a greater induction of these genes.
Table 1: Comparative Effects of 9-cis-RA and atRA on Neural Cell Lines
| Parameter | Cell Line | 9-cis-Retinoic Acid (9cRA) | All-trans-Retinoic Acid (atRA) | Reference |
| Potency (Differentiation & Antiproliferation) | LA-N-5 Neuroblastoma | 5- to 10-fold more potent | - | |
| Reporter Gene Activity (RARE) | LA-N-5 Neuroblastoma | 2- to 3-fold higher induction | - | |
| Induction of RAR-β and CRABP II mRNA (Low Conc.) | SH-SY5Y Neuroblastoma | Required 10-fold higher concentration for comparable effect | Effective at nanomolar concentrations | |
| Induction of RAR-β and CRABP II mRNA (High Conc.) | SH-SY5Y Neuroblastoma | Greater induction | - | |
| Neural Network Patterning (High Conc.) | Human Neural Stem Cells | Almost completely prevented | Almost completely prevented | |
| Induction of CYP26A1 | Human Neural Stem Cells | 32.9-fold increase (1000 nM) | 45.9-fold increase (1000 nM) |
Efficacy in General Embryonic Development
The role of retinoids extends beyond the nervous system to encompass the development of numerous organs and tissues. In studies on bovine oocytes, 9cRA was shown to enhance developmental competence and embryo quality. Treatment with 5 nM 9cRA during in vitro maturation increased blastocyst development rates from 23.6% to 37.1% and increased the total cell number in blastocysts. This beneficial effect was linked to the downregulation of TNF-α mRNA in the oocytes.
In sea urchin embryos, 9cRA was found to inhibit proliferation and disturb gastrulation at concentrations of 4–8 μM. This growth-inhibitory effect was demonstrated to be dependent on the interaction of 9cRA-activated RXRα with replication factor C3 (RFC3).
Table 2: Effects of 9-cis-RA on Embryonic Development
| Model Organism/System | Parameter | Concentration | Effect | Reference |
| Bovine Oocytes | Blastocyst Development Rate | 5 nM | Increased from 23.6% to 37.1% | |
| Bovine Oocytes | Blastocyst Total Cell Number | 5 nM | Increased from 120.2 to 138.4 | |
| Bovine Oocytes | Blastocyst Apoptosis | 5 nM | Reduced from 5.6% to 3.3% | |
| Sea Urchin Embryos | Gastrulation and Development | 4-8 μM | Severe disturbance |
Signaling Pathways and Experimental Workflows
The differential activities of 9cRA and atRA can be attributed to their distinct interactions with the RAR and RXR signaling pathways.
The experimental workflows used to assess the efficacy of these retinoids typically involve cell culture, molecular analysis, and imaging techniques.
Experimental Protocols
Human Neural Stem Cell Differentiation
-
Cell Culture: Human pluripotent stem cell-derived neural stem cells (H9 NSCs) are cultured and differentiated into a mixed culture of neurons and glia.
-
Retinoid Exposure: Cells are exposed to a range of concentrations (e.g., 8–1000 nM) of 9cRA or atRA for a period of 9 to 18 days.
-
Gene Expression Analysis (RT-qPCR): RNA is extracted from the cells, reverse transcribed to cDNA, and quantitative PCR is performed to measure the expression levels of target genes such as CYP26A1, RARB, PAX6, SOX2, DCX, MAP2, and S100β.
-
Protein Analysis (Western Blot): Protein lysates are collected and subjected to SDS-PAGE and western blotting to detect the levels of specific neural and glial proteins.
-
Immunofluorescence and Network Patterning: Cells are fixed, permeabilized, and stained with antibodies against neural markers (e.g., TUJ1, MAP2). The morphology and extent of neural network formation are then visualized and quantified using fluorescence microscopy.
Neuroblastoma Cell Differentiation and Proliferation Assay
-
Cell Culture: Human neuroblastoma cell lines (e.g., LA-N-5, SH-SY5Y) are maintained in appropriate culture medium.
-
Treatment: Cells are treated with various concentrations of 9cRA or atRA.
-
Proliferation Assay: Cell proliferation is assessed using methods such as direct cell counting or MTT assays at different time points after treatment.
-
Differentiation Assessment: Neurite outgrowth is quantified by measuring the length of neurites. Acetylcholinesterase activity can also be measured as a marker of neuronal differentiation.
-
Reporter Gene Assay: Cells are transiently transfected with a reporter plasmid containing a retinoic acid response element (RARE) upstream of a reporter gene (e.g., chloramphenicol (B1208) acetyltransferase, luciferase). Reporter gene activity is measured after retinoid treatment to assess the transcriptional activation of the RARE.
Conclusion
The available evidence indicates that 9-cis-retinoic acid is a potent modulator of developmental processes, exhibiting distinct activities compared to all-trans-retinoic acid. Its ability to activate both RAR and RXR pathways likely contributes to its enhanced potency in certain cellular contexts, such as in the differentiation of neuroblastoma cells. However, in other systems like human neural stem cells, its effects are largely comparable to atRA. The choice of retinoid and its concentration is therefore a critical consideration in developmental studies and for potential therapeutic applications. Further research is warranted to fully elucidate the context-dependent mechanisms that govern the specific developmental outcomes elicited by 9-cis-retinoic acid.
References
- 1. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Enhanced potency of 9-cis versus all-trans-retinoic acid to induce the differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Duality of 9-cis Retinol: A Comparative Guide to its Effects on RAR and RXR Pathways
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of retinoids with their nuclear receptors is paramount. This guide provides a detailed comparison of the differential effects of 9-cis Retinol on the Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) pathways, supported by experimental data and detailed protocols.
9-cis Retinoic Acid (9-cis-RA), the active metabolite of this compound, holds a unique position in retinoid signaling as a high-affinity ligand for both RAR and RXR subtypes.[1][2] This dual activity contrasts with all-trans Retinoic Acid (ATRA), which is a selective high-affinity ligand for RARs and does not bind to RXRs.[3][4][5] This fundamental difference in receptor interaction dictates distinct downstream signaling cascades and physiological outcomes.
Quantitative Analysis of Receptor Interaction
The binding affinities (Kd) and transcriptional activation potentials (EC50) of 9-cis-RA and ATRA for RAR and RXR subtypes are summarized below. This data, derived from radioligand binding assays and reporter gene assays, provides a quantitative basis for understanding their differential effects.
| Ligand | Receptor Subtype | Binding Affinity (Kd) (nM) | Transcriptional Activation (EC50) (nM) |
| 9-cis Retinoic Acid | RARα, β, γ | 0.2 - 0.7 | 3 - 20 (chimeric receptors) |
| RXRα | 15.7 | 3 - 20 (chimeric receptors) | |
| RXRβ | 18.3 | 3 - 20 (chimeric receptors) | |
| RXRγ | 14.1 | 3 - 20 (chimeric receptors) | |
| all-trans Retinoic Acid | RARα, β, γ | ~0.2 - 0.7 | Efficient activation (chimeric receptors) |
| RXRα, β, γ | No significant binding | No significant activation |
Signaling Pathways: A Tale of Two Receptors
The interaction of 9-cis-RA with RAR and RXR initiates distinct signaling pathways. While ATRA primarily signals through RAR/RXR heterodimers, 9-cis-RA can activate both RAR/RXR heterodimers and RXR homodimers. This divergence in pathway activation is a critical determinant of the specific cellular responses to 9-cis-RA.
A point of contention exists regarding the transcriptional activation of RAR by 9-cis-RA. Some studies suggest that 9-cis-RA does not activate RAR-mediated transcription and may even act as an antagonist in the presence of ATRA. Conversely, other research using chimeric receptors has demonstrated transcriptional activation of RARs by 9-cis-RA. This highlights the importance of the experimental context in determining the functional outcome of 9-cis-RA binding to RAR.
Experimental Workflow for Comparative Analysis
To assess the differential effects of 9-cis-RA on RAR and RXR pathways, a multi-faceted experimental approach is required. A typical workflow involves cell culture, transient transfection with reporter plasmids, ligand treatment, and measurement of reporter gene activity.
Experimental Protocols
Ligand Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity (Kd) of 9-cis-RA and ATRA for RAR and RXR subtypes.
Methodology:
-
Preparation of Nuclear Extracts: Prepare nuclear extracts from cells transiently overexpressing the specific RAR or RXR subtype (e.g., COS-1 cells).
-
Incubation: Incubate the nuclear extracts with a constant concentration of a radiolabeled ligand (e.g., [³H]9-cis-RA for RXRs, [³H]ATRA for RARs) and increasing concentrations of the unlabeled competitor ligand (9-cis-RA or ATRA).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or filter binding.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined. The Kd is then calculated using the Cheng-Prusoff equation.
Reporter Gene Assay (Transcriptional Activation)
Objective: To measure the ability of 9-cis-RA and ATRA to activate transcription through RAR and RXR.
Methodology:
-
Cell Culture and Transfection: Plate suitable mammalian cells (e.g., HEK293T) in multi-well plates. Co-transfect the cells with:
-
An expression vector for the full-length RAR or RXR subtype of interest.
-
A reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of a specific response element (e.g., a DR5 RARE for RAR/RXR heterodimers, or an RXRE for RXR homodimers).
-
An internal control plasmid expressing a different reporter (e.g., β-galactosidase or Renilla luciferase) to normalize for transfection efficiency.
-
-
Ligand Treatment: After allowing for receptor and reporter expression (typically 24 hours), replace the medium with fresh medium containing various concentrations of 9-cis-RA, ATRA, or a vehicle control (e.g., DMSO).
-
Cell Lysis and Reporter Assay: After an appropriate incubation period (e.g., 18-24 hours), lyse the cells and measure the activity of the primary reporter (luciferase) and the internal control reporter using a luminometer and/or spectrophotometer.
-
Data Analysis: Normalize the luciferase activity to the internal control activity for each sample. Calculate the fold induction of reporter activity relative to the vehicle control. Plot the fold induction against the ligand concentration to generate a dose-response curve and determine the EC50 value.
Conclusion
This compound, through its active form 9-cis-RA, presents a complex and multifaceted mechanism of action by engaging both RAR and RXR pathways. While it is a potent activator of RXR-mediated signaling, its effect on the RAR pathway is more ambiguous and may be dependent on the specific cellular and experimental context. For researchers in drug discovery and development, a thorough understanding of these differential effects, supported by robust quantitative data from well-defined experimental systems, is crucial for the design and interpretation of studies aimed at modulating retinoid signaling for therapeutic benefit.
References
- 1. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 9-cis-retinoic acid is a natural antagonist for the retinoic acid receptor response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 9-cis Retinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 9-cis Retinol, a light-sensitive and potentially hazardous compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of the compound.
I. Hazard Identification and Quantitative Safety Data
This compound is classified as a hazardous substance. Key hazards include reproductive toxicity, skin and eye irritation, and the potential for allergic skin reactions. It is harmful if swallowed.[1] The toxicological properties of this compound have not been exhaustively investigated, and it should be handled with care.
| Safety Parameter | Value | Source/Notes |
| GHS Hazard Statements | H302, H315, H317, H319, H360 | [1][2][3] |
| Oral LD50 (Rat) | Data not available | Specific LD50 for this compound is not readily available in public databases. |
| Occupational Exposure Limits (OEL) | Not established | No specific OEL has been established for this compound. |
II. Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact. It is important to select gloves that are appropriate for the solvents being used to handle the compound.
-
Body Protection: A lab coat, buttoned completely, is required. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge should be used. All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
III. Step-by-Step Operational Plan for Handling this compound
This plan outlines the procedures for the safe handling of this compound from receipt to disposal.
1. Preparation and Pre-Handling:
-
Training: Ensure all personnel handling this compound are fully trained on its hazards and the procedures outlined in this guide.
-
Area Designation: Designate a specific area within a chemical fume hood for handling this compound.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and PPE before handling the compound.
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.
2. Handling the Compound:
-
Work in a Fume Hood: All manipulations of solid this compound and its concentrated solutions must be performed in a certified chemical fume hood.
-
Avoid Inhalation and Contact: Avoid breathing dust and direct contact with skin and eyes.
-
Weighing: If weighing the solid, do so carefully on a weigh boat inside the fume hood to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is sensitive to light and air, so solutions should be prepared using deoxygenated solvents and stored in amber vials or vials wrapped in aluminum foil.
3. Storage:
-
Temperature: Store this compound at -20°C or -80°C as recommended by the supplier for long-term stability.
-
Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).
-
Light Protection: Protect from light at all times by using amber vials or by wrapping containers with aluminum foil.
-
Container: Keep the container tightly sealed to prevent oxidation and moisture absorption.
4. Spill Management:
-
Minor Spills: For small spills, carefully wipe up the material with absorbent pads. Decontaminate the area with an appropriate solvent.
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
-
Waste Disposal: All materials used for spill cleanup should be placed in a sealed container and disposed of as hazardous waste.
IV. Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all this compound waste in a designated, labeled, and sealed container.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound."
-
Disposal Vendor: Follow your institution's procedures for the disposal of hazardous chemical waste through an approved vendor. Do not dispose of this compound down the drain or in the regular trash.
V. Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
